molecular formula C15H22O3 B1247294 Pentalenic acid

Pentalenic acid

Cat. No.: B1247294
M. Wt: 250.33 g/mol
InChI Key: WBLTVUMJMJIOGQ-YCGCYHNXSA-N
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Description

Pentalenic acid (CAS 69394-19-0) is a naturally occurring sesquiterpenoid that functions as a well-characterized shunt metabolite in the biosynthesis of the pentalenolactone family of terpenoid antibiotics in Streptomyces species . This polycyclic compound provides researchers with a valuable scaffold for structural modification and a critical tool for studying secondary metabolic pathways in actinomycetes . The pentalenolactone family, for which pentalenic acid is a biosynthetic precursor, has demonstrated a range of promising biological activities, including antitumor, immunosuppressant, and antidiabetic effects, making this pathway a significant target for natural product research . Our product is supplied with a purity of >95% (by HPLC) and is recommended for storage at -20°C. Pentalenic acid is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1

InChI Key

WBLTVUMJMJIOGQ-YCGCYHNXSA-N

SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C

Canonical SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Structure of Pentalenic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentalenic acid, a fascinating tricyclic sesquiterpenoid, stands as a pivotal intermediate and shunt metabolite in the biosynthesis of the pentalenolactone family of antibiotics. Possessing a complex and stereochemically rich angularly fused triquinane skeleton, this molecule presents both a formidable challenge and a compelling opportunity for synthetic chemists and drug discovery scientists. This in-depth technical guide provides a comprehensive overview of the structure, biosynthesis, and known biological context of pentalenic acid. It is intended to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and pharmaceutical development, offering insights into its intricate architecture and potential as a scaffold for novel therapeutics.

Unveiling the Core Structure: Nomenclature and Physicochemical Properties

Pentalenic acid is a sesquiterpenoid natural product characterized by a distinctive tricyclo[6.3.0.0¹⁵]undecane core structure. This angularly fused triquinane framework is a common motif in a variety of biologically active natural products.

Table 1: Chemical Identity and Properties of Pentalenic Acid

PropertyValueSource
IUPAC Name (1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.0¹⁵]undec-6-ene-6-carboxylic acid[1]
Chemical Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
CAS Number 69394-19-0[2]
Appearance Oil[2]
Class Sesquiterpenoid[1]

The stereochemistry of pentalenic acid is crucial to its identity and potential biological function. The molecule possesses multiple chiral centers, and its specific configuration has been determined through detailed spectroscopic analysis and biosynthetic studies.

The Biosynthetic Blueprint: From Farnesyl Diphosphate to a Tricyclic Core

Pentalenic acid is a naturally occurring metabolite produced by various species of Streptomyces, where it serves as a key intermediate in the biosynthesis of the pentalenolactone family of antibiotics.[3][4] The biosynthetic pathway is a testament to the elegant efficiency of enzymatic catalysis, transforming a linear precursor into a complex polycyclic architecture.

The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP) . The initial and committing step is the cyclization of FPP to form the parent hydrocarbon of the pentalenolactone family, pentalenene . This transformation is catalyzed by the enzyme pentalenene synthase .

The subsequent steps involve a series of oxidative modifications to the pentalenene scaffold. A key transformation in the formation of pentalenic acid is the hydroxylation of 1-deoxypentalenic acid . This reaction is catalyzed by a specific cytochrome P450 monooxygenase, CYP105D7 , which has been identified and characterized in Streptomyces avermitilis.[3][5] This enzymatic step introduces the hydroxyl group at the C-1 position, a defining feature of pentalenic acid.

It is important to note that pentalenic acid is considered a "shunt metabolite." This means that while it is an intermediate in the broader pentalenolactone pathway, it can also accumulate as a final product, diverting from the main pathway leading to the more complex pentalenolactone antibiotics.[3][5]

Biosynthesis_of_Pentalenic_Acid FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Deoxypentalenic_Acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_Acid Multiple Steps (Oxidation) Pentalenic_Acid Pentalenic Acid Deoxypentalenic_Acid->Pentalenic_Acid CYP105D7 (Hydroxylation)

Figure 1: Simplified biosynthetic pathway of pentalenic acid.

The Synthetic Challenge: Strategies for Constructing the Triquinane Framework

Key synthetic strategies that have been successfully applied to the construction of the triquinane core include:

  • The Pauson-Khand Reaction: This powerful cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a highly effective method for the construction of cyclopentenones, which are key intermediates in the synthesis of triquinanes.

  • Radical Cyclizations: Tandem radical cyclization reactions have been employed to construct the fused five-membered ring system in a controlled manner.

  • Skeletal Reorganization Strategies: These approaches involve the rearrangement of more readily accessible polycyclic systems into the desired triquinane framework.

  • Diels-Alder Reactions: While not directly forming the five-membered rings, intramolecular Diels-Alder reactions can be used to set up key stereocenters and ring systems that can be further elaborated into the triquinane core.

The enantioselective synthesis of these molecules is of particular importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Catalytic enantioselective methods, such as asymmetric cyclopropenation, have been utilized to set the absolute stereochemistry early in the synthetic sequence.[6]

Isolation and Purification from Natural Sources: A Microbiological Approach

Pentalenic acid is naturally produced by Streptomyces species and can be isolated from fermentation broths. The general workflow for isolating secondary metabolites from these microorganisms provides a framework for obtaining pure pentalenic acid for research purposes.

Experimental Protocol: Isolation of Pentalenic Acid from Streptomyces Culture

4.1.1. Fermentation

  • Strain Selection and Inoculation: A high-producing strain of a Streptomyces species known to produce pentalenolactone-related compounds (e.g., Streptomyces avermitilis) is selected. A seed culture is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating for 2-3 days at 28°C with shaking.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The production culture is incubated under optimized conditions (temperature, pH, aeration) for a period of 7-14 days to allow for the accumulation of secondary metabolites.

4.1.2. Extraction

  • Separation of Biomass: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Both the supernatant and the mycelial cake are extracted with an organic solvent, typically ethyl acetate. The organic phases are combined.

4.1.3. Purification

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate pentalenic acid. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing pentalenic acid are further purified by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile with a small amount of formic or acetic acid).

Isolation_Workflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Extraction_Supernatant Ethyl Acetate Extraction Supernatant->Extraction_Supernatant Extraction_Mycelium Ethyl Acetate Extraction Mycelium->Extraction_Mycelium Combine_Extracts Combine & Concentrate Extraction_Supernatant->Combine_Extracts Extraction_Mycelium->Combine_Extracts Silica_Gel Silica Gel Chromatography Combine_Extracts->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Pentalenic_Acid Pure Pentalenic Acid HPLC->Pure_Pentalenic_Acid

Figure 2: General workflow for the isolation and purification of pentalenic acid.

Biological Activity and Therapeutic Potential: An Uncharted Territory

While the pentalenolactone family of antibiotics, for which pentalenic acid is a precursor, exhibits a range of biological activities including antitumor, immunosuppressant, and antidiabetic effects, the specific bioprofile of pentalenic acid itself remains largely unexplored.[4] This presents a significant opportunity for drug discovery and development.

The unique tricyclic core of pentalenic acid makes it an attractive scaffold for the synthesis of novel derivatives. Structural modifications could be systematically introduced to explore its potential as a lead compound for various therapeutic targets.

Given its role as a metabolite in antibiotic-producing organisms, it is plausible that pentalenic acid may possess some inherent antimicrobial or signaling properties. Further research is warranted to investigate its potential activities, including:

  • Antimicrobial Screening: Testing against a broad panel of bacterial and fungal pathogens.

  • Cytotoxicity Assays: Evaluating its effect on various cancer cell lines.

  • Anti-inflammatory Assays: Investigating its potential to modulate inflammatory pathways.

  • Enzyme Inhibition Studies: Screening against key enzymes involved in various disease processes.

The elucidation of the biological activities of pentalenic acid could open new avenues for the development of novel therapeutic agents based on this intriguing natural product scaffold.

Future Directions and Conclusion

Pentalenic acid represents a captivating molecule at the intersection of natural product chemistry, biosynthesis, and medicinal chemistry. Its complex and elegant structure has inspired the development of sophisticated synthetic strategies, while its role as a key biosynthetic intermediate provides a window into the remarkable enzymatic machinery of Streptomyces.

The most significant gap in our current understanding of pentalenic acid lies in its biological activity. The "unexplored" nature of its bioprofile is a clear call to action for the scientific community. A systematic investigation into its pharmacological properties could uncover novel therapeutic applications and validate its unique chemical architecture as a promising starting point for drug discovery programs.

This technical guide has aimed to provide a comprehensive overview of the current knowledge surrounding the structure of pentalenic acid. It is our hope that this will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, biosynthesis, and, most importantly, the untapped therapeutic potential of this remarkable natural product.

References

  • Takamatsu, S., et al. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. The Journal of Antibiotics, 64(1), 65-71. [Link]

  • Takamatsu, S., et al. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. The Journal of Antibiotics, 64(1), 65-71. [Link]

  • PubChem. (n.d.). Pantothenic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pentalenic acid. Retrieved from [Link]

  • Linus Pauling Institute. (n.d.). Pantothenic Acid. Oregon State University. Retrieved from [Link]

  • Fox, J. M., et al. (2000). Enantioselective synthesis of (-)-pentalenene. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • PubChem. (n.d.). Pentalenic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Natural Product Sources of Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentalenic acid, a sesquiterpenoid natural product, represents an intriguing molecular scaffold with largely untapped potential. Primarily sourced from various species of the soil-dwelling bacteria Streptomyces, it emerges as a shunt metabolite from the well-characterized pentalenolactone biosynthetic pathway. This guide provides a comprehensive technical overview of the microbial origins of pentalenic acid, the intricate biochemical steps leading to its formation, and detailed, field-proven methodologies for its production, isolation, and characterization. By synthesizing current scientific literature and established laboratory practices, this document serves as an essential resource for researchers aiming to explore the chemistry and biological activity of pentalenic acid and its derivatives.

Microbial Sources of Pentalenic Acid: The Streptomyces Bio-factories

Pentalenic acid is not a commercially synthesized compound; its origins lie in the complex secondary metabolism of actinomycete bacteria, specifically within the genus Streptomyces. These filamentous bacteria are renowned for their prolific production of a vast array of bioactive natural products, contributing to over two-thirds of all clinically used antibiotics.[1]

Pentalenic acid has been identified as a co-metabolite in cultures of numerous Streptomyces species that are known producers of the pentalenolactone family of antibiotics.[2][3] The production of pentalenic acid is intrinsically linked to the pentalenolactone biosynthetic machinery, where it is formed as a metabolic offshoot.

Table 1: Confirmed Streptomyces Species Producing Pentalenic Acid and Related Pentalenolactone Metabolites

Streptomyces SpeciesKey MetabolitesReference(s)
Streptomyces avermitilisPentalenic acid, Neopentalenoketolactone, Pentalenolactone F[2][4]
Streptomyces sp. NRRL S-41-deoxy-8α-hydroxypentalenic acid, 1-deoxy-9β-hydroxy-11-oxopentalenic acid[5]
Streptomyces exfoliatusPentalenolactone[5]
Streptomyces arenaePentalenolactone[5]
Streptomyces roseogriseusPentalenolactone (originally Arenemycine)[4]

While the pentalenolactone pathway is the primary source, the specific yield of pentalenic acid can be influenced by the genetic background of the producing strain and the fermentation conditions employed. Notably, wild-type Streptomyces avermitilis and its derivatives are prominent producers of pentalenic acid.[2]

The Biosynthesis of Pentalenic Acid: A Metabolic Diversion

The formation of pentalenic acid is a fascinating example of a shunt in a larger biosynthetic pathway. It begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP), and proceeds through a series of enzymatic transformations within the pentalenolactone biosynthetic gene cluster.[4]

The key enzymatic steps leading to pentalenic acid are as follows:

  • Cyclization of FPP: The pathway is initiated by the enzyme pentalenene synthase , which catalyzes the cyclization of the linear FPP molecule to form the tricyclic hydrocarbon, pentalenene .[4]

  • A Series of Oxidations: Following the formation of pentalenene, a cascade of oxidation reactions occurs, mediated by cytochrome P450 monooxygenases and other oxidoreductases. These enzymes introduce oxygen functionalities to the pentalenene core, leading to the formation of several intermediates.

  • Formation of 1-Deoxypentalenic Acid: A crucial intermediate in the pathway is 1-deoxypentalenic acid .

  • Hydroxylation to Pentalenic Acid: The final step in the formation of pentalenic acid is the hydroxylation of 1-deoxypentalenic acid. This reaction is catalyzed by the cytochrome P450 enzyme CYP105D7 (encoded by the sav_7469 gene in S. avermitilis).[2][3] This step represents the "shunt" from the main pentalenolactone pathway. Disruption of the gene encoding CYP105D7 has been shown to abolish the production of pentalenic acid, leading to the accumulation of 1-deoxypentalenic acid.[2]

Pentalenic_Acid_Biosynthesis FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Intermediates Oxidized Intermediates Pentalenene->Intermediates P450s & Oxidoreductases Deoxypentalenic_Acid 1-Deoxypentalenic Acid Intermediates->Deoxypentalenic_Acid Pentalenic_Acid Pentalenic Acid Deoxypentalenic_Acid->Pentalenic_Acid CYP105D7 Pentalenolactone_Pathway Pentalenolactone Biosynthesis Deoxypentalenic_Acid->Pentalenolactone_Pathway

Biosynthetic Pathway of Pentalenic Acid.

Production and Isolation: A Step-by-Step Technical Protocol

The successful isolation of pentalenic acid hinges on optimized fermentation of the producing Streptomyces strain followed by a systematic extraction and purification workflow. The following protocols are based on established methods for the production of pentalenolactone and related metabolites, which are directly applicable to pentalenic acid.

Fermentation of Streptomyces for Pentalenic Acid Production

Rationale: The production of secondary metabolites like pentalenic acid is highly dependent on the growth phase of the bacteria and the composition of the culture medium. A two-stage fermentation process, involving a seed culture to generate a healthy inoculum and a production culture with a nutrient-rich medium, is optimal for maximizing yield.

Protocol 1: Two-Stage Fermentation of Streptomyces avermitilis

Materials:

  • Streptomyces avermitilis strain

  • Seed Medium (e.g., Tryptic Soy Broth or ISP2 Medium)

  • Production Medium (see Table 2 for a typical composition)

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation (Seed Culture):

    • Aseptically inoculate a single colony or a spore suspension of S. avermitilis into a 250 mL baffled flask containing 50 mL of seed medium.

    • Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 2-3 days, or until a dense, healthy culture is obtained.

  • Production Culture:

    • Inoculate a 2 L baffled flask containing 1 L of production medium with the seed culture at a 5-10% (v/v) ratio.

    • Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days. Pentalenic acid production is typically maximal during the stationary phase of growth.

Table 2: Representative Production Medium for Streptomyces

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
pH 7.0-7.2 (before sterilization)
Extraction and Purification of Pentalenic Acid

Rationale: Pentalenic acid, being a moderately polar organic molecule, can be efficiently extracted from the fermentation broth using an organic solvent. Subsequent purification relies on chromatographic techniques to separate it from other metabolites and media components.

Protocol 2: Extraction and Chromatographic Purification

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (for chromatography elution)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Harvesting and Extraction:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator to yield an oily residue.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column.

    • Elute the column with a step-wise or linear gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (pentalenic acid) based on the TLC analysis.

  • Final Purification (Optional):

    • For higher purity, the pooled fractions can be further purified by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase.

Extraction_Purification_Workflow Fermentation_Broth Streptomyces Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake (discard) Centrifugation->Mycelium Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Organic Extract Solvent_Extraction->Crude_Extract Drying_Concentration Drying (Na₂SO₄) & Concentration Crude_Extract->Drying_Concentration Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Drying_Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Pentalenic_Acid Purified Pentalenic Acid Fraction_Collection->Pure_Pentalenic_Acid

Sources

Metabolic Flux Analysis of the Pentalenolactone Pathway: A Technical Guide for Bio-production Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pentalenolactone and the Imperative for Quantitative Pathway Analysis

Pentalenolactone, a sesquiterpenoid natural product, has attracted significant interest within the pharmaceutical and biotechnology sectors due to its potent antibiotic, antifungal, and antitumor properties.[1] Its unique mode of action, the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), underscores its potential as a therapeutic agent.[2] Primarily produced by various species of the Gram-positive soil bacteria Streptomyces, industrial-scale production of pentalenolactone is often hampered by suboptimal yields, a common challenge in the biosynthesis of complex secondary metabolites.[2]

To rationally engineer Streptomyces for enhanced pentalenolactone production, a deep, quantitative understanding of the metabolic network is not merely advantageous—it is essential. This guide provides an in-depth technical framework for the application of ¹³C Metabolic Flux Analysis (¹³C-MFA), the gold standard for quantifying in vivo metabolic reaction rates, to the pentalenolactone biosynthetic pathway.[3][4] We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, the construction of self-validating analytical systems, and the interpretation of flux maps to identify and overcome metabolic bottlenecks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a systems biology approach to optimize the production of this valuable secondary metabolite.

Part 1: The Pentalenolactone Biosynthetic Landscape

The biosynthesis of pentalenolactone begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In Streptomyces, these precursors are predominantly synthesized via the methylerythritol phosphate (MEP) pathway, which utilizes glyceraldehyde-3-phosphate and pyruvate from central carbon metabolism.[1][5]

Farnesyl diphosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl diphosphate.[5][6] This is the committed precursor for all sesquiterpenoids. The cyclization of FPP by pentalenene synthase initiates the dedicated pentalenolactone pathway, leading through a series of oxidative modifications to the final pentalenolactone product.[5] Key enzymes in this latter part of the pathway include cytochrome P450s and various dehydrogenases.[7]

G cluster_ccm Central Carbon Metabolism cluster_mep MEP Pathway cluster_pl Pentalenolactone Pathway Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P Glycolysis Pyruvate Pyruvate Glucose->Pyruvate Glycolysis IPP_DMAPP IPP / DMAPP G3P->IPP_DMAPP Multiple Steps Pyruvate->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPP Synthase Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Pentalenolactone_Intermediates Pentalenolactone Intermediates Pentalenene->Pentalenolactone_Intermediates Oxidative Steps (P450s, Dehydrogenases) Pentalenolactone Pentalenolactone Pentalenolactone_Intermediates->Pentalenolactone caption Pentalenolactone Biosynthesis Pathway.

Pentalenolactone Biosynthesis Pathway.

Part 2: Core Principles and Strategic Design of ¹³C-MFA

Metabolic Flux Analysis (MFA) provides a quantitative description of all metabolic reaction rates (fluxes) within a biological system at a steady state.[8] Unlike other 'omics' technologies that offer static snapshots, ¹³C-MFA delivers a dynamic view of cellular physiology by tracking the flow of carbon atoms from a ¹³C-labeled substrate through the metabolic network.[3]

The fundamental workflow of a ¹³C-MFA experiment is a multi-stage process, each requiring careful consideration to ensure data integrity and the validity of the resulting flux map.

A 1. Experimental Design (Tracer Selection, Model Construction) B 2. Isotope Labeling Experiment (Steady-State Culture) A->B C 3. Sample Analysis (Metabolite Extraction, MS/NMR) B->C D 4. Data Processing (MID Determination, Correction) C->D E 5. Computational Flux Estimation (Model Fitting, Optimization) D->E F 6. Statistical Validation (Goodness-of-Fit, Confidence Intervals) E->F caption General Workflow of a 13C-MFA Experiment.

General Workflow of a 13C-MFA Experiment.
Causality in Experimental Design: The Stoichiometric Model and Tracer Selection

The success of a ¹³C-MFA study is critically dependent on the initial design phase. This involves the construction of a robust stoichiometric model and the rational selection of isotopic tracers.

Stoichiometric Model Construction:

A stoichiometric model is a mathematical representation of the metabolic network, comprising all relevant biochemical reactions, their substrates, products, and stoichiometry.[9] For the pentalenolactone pathway, this model must encompass:

  • Central Carbon Metabolism: Glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. A well-characterized model for a related Streptomyces species can serve as a starting point.[10]

  • Isoprenoid Precursor Pathway: The complete MEP pathway, linking glyceraldehyde-3-phosphate and pyruvate to IPP and DMAPP.

  • Pentalenolactone Biosynthesis: The reactions converting IPP and DMAPP to FPP and subsequently to pentalenolactone.

  • Biomass Synthesis: A reaction that accounts for the drain of metabolic precursors into cellular biomass components (amino acids, nucleotides, lipids, etc.). The biomass composition of a closely related organism like Streptomyces coelicolor can be used as an approximation.[10]

  • Exchange Fluxes: Reactions that represent the uptake of substrates from the medium and the secretion of products and byproducts.

When modeling secondary metabolism, a key consideration is the objective function used in flux balance analysis. Since secondary metabolite production is often not directly linked to growth, simply maximizing biomass may inaccurately predict zero flux to the pentalenolactone pathway.[11][12] A more effective approach is to include pentalenolactone production as a component of the biomass equation, with its stoichiometric coefficient determined from experimental measurements.[11]

Isotopic Tracer Selection:

The choice of ¹³C-labeled substrate is paramount as it dictates which fluxes can be precisely resolved. The goal is to select a tracer that generates unique labeling patterns for metabolites produced through different pathways. For analyzing the flux towards pentalenolactone, which originates from central carbon metabolism, specifically labeled glucose tracers are the most informative.

  • [1-¹³C]glucose: This tracer is particularly useful for quantifying the flux through the Pentose Phosphate Pathway (PPP) relative to glycolysis.

  • [U-¹³C]glucose: (uniformly labeled) is effective for determining the origin of carbon backbones in amino acids and, by extension, their precursors (e.g., pyruvate, acetyl-CoA, oxaloacetate).

  • Doubly labeled glucose tracers (e.g., [1,2-¹³C₂]glucose): These have been shown to provide superior precision for resolving fluxes throughout central carbon metabolism compared to single-labeled tracers or mixtures.[10]

For a comprehensive analysis of the pentalenolactone pathway, a parallel labeling experiment using two different tracers (e.g., [1-¹³C]glucose in one culture and [U-¹³C]glucose in another) is highly recommended. This approach significantly increases the number of independent measurements, thereby improving the accuracy and confidence of the estimated fluxes.[13]

Part 3: Experimental Protocols and Data Acquisition

The following sections outline the key experimental and analytical procedures for a ¹³C-MFA of the pentalenolactone pathway in Streptomyces.

Isotope Labeling Experiment

Objective: To achieve a metabolic and isotopic steady state where the labeling patterns of intracellular metabolites are constant over time.

Protocol:

  • ** inoculum Preparation:** Grow a seed culture of the Streptomyces strain in a suitable complex medium to obtain sufficient biomass.

  • Culture Inoculation: Inoculate a defined minimal medium with the seed culture. The minimal medium should contain a known concentration of the selected ¹³C-labeled glucose as the primary carbon source. For parallel labeling experiments, set up parallel cultures with each isotopic tracer.

  • Steady-State Cultivation: Cultivate the cells in a bioreactor with controlled pH, temperature, and aeration to maintain a steady state of growth (chemostat or continuous culture is ideal). Monitor cell density (OD₆₀₀) and substrate consumption to confirm steady-state conditions.

  • Metabolite Quenching and Extraction: Once the culture reaches an isotopic steady state, rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns. This is typically achieved by rapidly mixing the cell suspension with a cold solvent (e.g., -40°C methanol).

  • Cell Lysis and Fractionation: Lyse the quenched cells (e.g., by bead beating) and separate the intracellular metabolites from the biomass pellet. The biomass pellet can be retained for protein hydrolysis to analyze amino acid labeling.

Analytical Methods for Isotopomer Analysis

The isotopic labeling patterns of key metabolites are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For MFA of the pentalenolactone pathway, analyzing the labeling of proteinogenic amino acids is a robust and informative approach, as their carbon backbones are derived from various precursors in central carbon metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amino Acids:

GC-MS is a powerful technique for measuring mass isotopomer distributions (MIDs) of amino acids.[13]

Protocol:

  • Protein Hydrolysis: Hydrolyze the biomass pellet from the quenching step using 6 M HCl at ~110°C for 24 hours to release free amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Separate the derivatized amino acids on a gas chromatograph and detect the mass fragments using a mass spectrometer. The resulting mass spectra will show the distribution of mass isotopomers for different amino acid fragments.

  • Data Correction: The raw MS data must be corrected for the natural abundance of ¹³C and other isotopes in both the metabolite and the derivatizing agent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS can also be used for the analysis of amino acids and other central carbon metabolism intermediates, often with minimal sample derivatization.[14][15] This technique is particularly useful for analyzing non-proteinogenic amino acids and intermediates that are not amenable to GC-MS.

Table 1: Key Metabolites and their Precursors for Flux Analysis

Analyzed Metabolite (from biomass)Central Metabolism Precursor(s)Key Pathways Probed
Alanine, Valine, LeucinePyruvateGlycolysis, Anaplerosis
Glycine, Serine, Cysteine3-PhosphoglycerateGlycolysis
Phenylalanine, Tyrosine, TryptophanPhosphoenolpyruvate, Erythrose-4-PGlycolysis, Pentose Phosphate Pathway
Aspartate, Threonine, Lysine, MethionineOxaloacetateTCA Cycle, Anaplerosis
Glutamate, Glutamine, Proline, Arginineα-KetoglutarateTCA Cycle
HistidineRibose-5-PPentose Phosphate Pathway

Part 4: Computational Modeling and Flux Map Interpretation

Flux Estimation

The measured MIDs of the amino acids, along with the experimentally determined exchange fluxes (e.g., glucose uptake rate, pentalenolactone production rate), are used to computationally estimate the intracellular fluxes. This is achieved by using software packages like INCA, METRAN, or OpenFLUX, which employ iterative algorithms to find the set of fluxes that best fit the experimental data.[4] The algorithm minimizes the sum of squared residuals between the experimentally measured MIDs and the MIDs predicted by the stoichiometric model for a given flux distribution.

Statistical Validation and Interpretation

A crucial step in MFA is the statistical validation of the results.[16] A chi-squared statistical test is used to assess the goodness-of-fit between the model predictions and the experimental data. A successful fit indicates that the proposed metabolic network model is consistent with the observed labeling patterns.

The output of a successful ¹³C-MFA is a flux map, a quantitative representation of the carbon flow through the metabolic network. Interpreting this flux map in the context of pentalenolactone production can reveal key metabolic insights:

  • Identifying Precursor Supply Bottlenecks: The flux map will quantify the carbon routed through glycolysis and the PPP, providing a direct measure of the supply of pyruvate and glyceraldehyde-3-phosphate to the MEP pathway. A low flux towards these precursors could indicate a bottleneck in central carbon metabolism.

  • Assessing MEP Pathway Activity: The flux through the MEP pathway itself can be determined, revealing whether the capacity of this pathway is limiting the supply of IPP and DMAPP for FPP synthesis.

  • Evaluating Cofactor Availability: The flux map can be used to infer the production and consumption rates of cofactors like NADPH, which is required by some enzymes in the pentalenolactone pathway. For example, a high flux through the oxidative PPP is a major source of NADPH.

  • Pinpointing Inefficient Fluxes: The analysis may reveal significant flux being diverted to competing pathways or byproducts, reducing the carbon available for pentalenolactone synthesis.

Case Study Example:

Imagine an MFA study reveals a high flux through glycolysis but a relatively low flux into the pentalenolactone pathway, with a significant portion of the carbon being secreted as acetate. This would strongly suggest that the bottleneck is not in the initial stages of glucose metabolism but rather downstream, possibly due to limited FPP synthase activity or competition for acetyl-CoA. This insight would guide a metabolic engineering strategy focused on upregulating the FPP synthase and/or downregulating the pathway leading to acetate formation.

Conclusion: From Quantitative Data to Actionable Insights

Metabolic Flux Analysis provides an unparalleled quantitative view of cellular metabolism, transforming the challenge of strain improvement from a process of trial-and-error to a data-driven engineering endeavor. By applying the principles and protocols outlined in this guide, researchers can dissect the intricate metabolic network of Streptomyces, quantify the flow of carbon towards pentalenolactone, and identify the most promising targets for metabolic engineering. This rigorous, systems-level approach is fundamental to unlocking the full productive potential of microbial cell factories and accelerating the development of pentalenolactone and other valuable natural products.

References

  • Almquist, J., Cvijovic, M., Hatzimanikatis, V., Nielsen, J., & Jirstrand, M. (2014). Kinetic models in industrial biotechnology - Improving cell factory performance. Metabolic Engineering, 24, 38-60. [Link]

  • Christensen, B., Nielsen, J., & Villadsen, J. (1999). Isotopomer analysis using GC-MS. Biotechnology and Bioengineering, 64(6), 736-749. [Link]

  • Antoniewicz, M. R. (2015). A researcher's guide to 13C metabolic flux analysis. Current Opinion in Biotechnology, 36, 82-89. [Link]

  • You, Z., Zhai, L., Liu, J., & Zhang, W. (2015). Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis. Journal of the American Chemical Society, 137(1), 162-165. [Link]

  • van der Heijden, R., Jacobs, D. I., Snoeijer, W., Hallard, D., & Verpoorte, R. (2004). The alkaloid-producing pathway of Catharanthus roseus is enhanced by the precursor-feeding of the monoterpenoid pathway. Plant Cell, Tissue and Organ Culture, 78(3), 271-279. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 20, 12-21. [Link]

  • Gopalakrishnan, S., & Maranas, C. D. (2015). 13C-Metabolic flux analysis of the high-isoprenoid-producing cyanobacterium, Synechocystis sp. PCC 6803. Metabolic Engineering, 32, 111-120. [Link]

  • Medina-Cabrera, D., Albiol, J., & Ferrer, P. (2017). Flux dynamics of C-5 amino acid precursors in fed-batch cultures of Streptomyces clavuligerus during clavulanic acid biosynthesis. Journal of Applied Pharmaceutical Science, 7(10), 001-010. [Link]

  • Toya, Y., Ishii, N., & Shimizu, H. (2010). (13)C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of Biotechnology, 148(1), 31-40. [Link]

  • Basler, G., & Nikoloski, Z. (2018). Stoichiometric Modeling of Artificial String Chemistries Reveals Constraints on Metabolic Network Structure. Journal of Molecular Evolution, 86(5-6), 333-345. [Link]

  • Surma, M., Grabińska, K. A., Pączkowski, C., & Szakiel, A. (2021). Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis. Plant Physiology and Biochemistry, 162, 157-166. [Link]

  • Tan, G. Y. A., & Lee, S. Y. (2019). Towards systems metabolic engineering of streptomycetes for secondary metabolites production. Current Opinion in Biotechnology, 59, 1-9. [Link]

  • Long, F., & Antoniewicz, M. R. (2019). Flux balance analysis-based metabolic modeling of microbial secondary metabolism: Current status and outlook. PLoS Computational Biology, 15(8), e1007236. [Link]

  • Poulter, C. D. (2006). Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity. ACS Chemical Biology, 1(1), 17-22. [Link]

  • Wiechert, W., & de Graaf, A. A. (1997). Bidirectional reaction steps in metabolic networks: I. Modeling and simulation of carbon isotope labeling experiments. Biotechnology and Bioengineering, 55(1), 101-117. [Link]

  • Kuzuyama, T. (2012). Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis. Proceedings of the Japan Academy, Series B, 88(7), 301-315. [Link]

  • Llaneras, F., & Picó, J. (2008). Basic concepts and principles of stoichiometric modeling of metabolic networks. Journal of Biological Engineering, 2, 15. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2011). Model validation and selection in metabolic flux analysis and flux balance analysis. Metabolic Engineering, 13(6), 633-639. [Link]

  • Rodriguez-Ortega, J. M., & Varma, A. (2020). Cross-talk between the methylerythritol phosphate and mevalonic acid pathways of isoprenoid biosynthesis in poplar. bioRxiv. [Link]

  • Heux, S., Bergès, C., & Portais, J. C. (2017). Physicochemical and metabolic constraints for thermodynamics-based stoichiometric modelling under mesophilic growth conditions. PLoS Computational Biology, 13(10), e1005724. [Link]

  • Antoniewicz, M. R. (n.d.). Antoniewicz Laboratory Publications. [Link]

  • Zhang, Y., et al. (2024). 13C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila. Microbial Cell Factories, 23(1), 1-14. [Link]

  • Sweetlove, L. J., & Ratcliffe, R. G. (2011). Flux-balance analysis of plant metabolism. Frontiers in Plant Science, 2, 38. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • da Silva, L. J., et al. (2021). Metabolomic comparison using Streptomyces spp. as a factory of secondary metabolites. Metabolites, 11(4), 221. [Link]

  • Mason, P. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

Sources

Methodological & Application

The Architecture of a Molecule: A Detailed Protocol for the Total Synthesis of Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Pentalenic acid, a fascinating tricyclic sesquiterpenoid, has captivated the attention of the synthetic chemistry community for decades. Its compact and densely functionalized framework presents a significant synthetic challenge, making it an excellent platform for the development and showcase of novel synthetic strategies. This document provides a detailed guide to the total synthesis of pentalenic acid, intended for researchers, scientists, and professionals in drug development. We will delve into a well-established synthetic route, elucidating not just the "how" but also the "why" behind each strategic decision, ensuring a deep understanding of the chemical principles at play.

Strategic Overview: A Logic-Driven Approach to a Complex Target

The total synthesis of a complex natural product like pentalenic acid is akin to designing a multi-level architectural blueprint. Every connection, every stereocenter, must be meticulously planned. A successful strategy hinges on a robust retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

Our featured synthesis, pioneered by Hudlicky and coworkers, employs a powerful strategy centered around an intramolecular [2+2] cycloaddition to construct the bicyclo[3.2.0]heptane core, which is then elaborated to the full tricyclic pentalenane skeleton. This approach offers excellent control over the relative stereochemistry of the newly formed stereocenters.

Below is a simplified retrosynthetic analysis illustrating the key disconnections:

retrosynthesis pentalenic_acid Pentalenic Acid intermediate1 Key Tricyclic Intermediate pentalenic_acid->intermediate1 Functional Group Interconversion intermediate2 Bicyclo[3.2.0]heptene Intermediate intermediate1->intermediate2 Ring Expansion/Annulation starting_material Acyclic Precursor intermediate2->starting_material Intramolecular [2+2] Photocycloaddition

Caption: Retrosynthetic analysis of Pentalenic Acid.

The Step-by-Step Protocol: A Guided Journey to Pentalenic Acid

This section details the stereocontrolled synthesis of pentalenic acid as developed by Hudlicky et al. The protocol is presented with the rationale for key transformations and expected outcomes.

Part I: Construction of the Bicyclic Core via [2+2] Photocycloaddition

The synthesis commences with the preparation of a key acyclic precursor, which is then subjected to an intramolecular [2+2] photocycloaddition to forge the bicyclo[3.2.0]heptane system.

Protocol 1: Synthesis of the Cycloaddition Precursor

  • Starting Material: Commercially available (R)-(-)-carvone.

  • Step 1: Ozonolysis. (R)-(-)-carvone is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the endocyclic double bond and afford a keto-aldehyde.

    • Rationale: This step efficiently unmasks the functionalities required for the subsequent elaboration into the cycloaddition precursor.

  • Step 2: Wittig Reaction. The aldehyde is selectively reacted with a phosphorus ylide (e.g., Ph3P=CHCO2Me) to introduce the ester-containing side chain.

    • Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over geometry.

  • Step 3: Ketalization. The ketone is protected as a ketal (e.g., using ethylene glycol and an acid catalyst) to prevent its interference in subsequent reactions.

    • Rationale: Orthogonal protection strategies are crucial in multi-step synthesis to ensure specific reactivity at desired sites.

  • Step 4: Reduction and Silylation. The ester is reduced to the corresponding alcohol (e.g., with LiAlH4), and the resulting primary alcohol is protected as a silyl ether (e.g., with TBDMSCl).

    • Rationale: The bulky silyl ether serves as a protective group and can influence the stereochemical outcome of subsequent reactions.

Protocol 2: Intramolecular [2+2] Photocycloaddition

  • Irradiation: The acyclic precursor is dissolved in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) and irradiated with a high-pressure mercury lamp.

    • Mechanism: The triplet sensitizer transfers energy to the enone moiety of the precursor, promoting it to an excited state. This is followed by an intramolecular cycloaddition between the excited enone and the terminal alkene to form the strained cyclobutane ring of the bicyclo[3.2.0]heptane system.

    • Stereocontrol: The stereochemistry of the newly formed chiral centers is dictated by the conformation of the acyclic precursor in the transition state, which is influenced by the existing stereocenter and the bulky silyl ether.

Step Key Transformation Typical Reagents Purpose Approximate Yield
1OzonolysisO3, then Me2SCleavage of carvone's double bond>90%
2Wittig ReactionPh3P=CHCO2MeIntroduction of the side chain~85%
3KetalizationEthylene glycol, p-TsOHProtection of the ketone>95%
4Reduction & SilylationLiAlH4, then TBDMSCl, ImidazoleProtection of the resulting alcohol~90%
5Photocycloadditionhv, AcetoneFormation of the bicyclic core~70%
Part II: Elaboration of the Tricyclic Pentalenane Skeleton

With the bicyclic core in hand, the subsequent steps focus on ring expansion and annulation to construct the final tricyclic framework of pentalenic acid.

Protocol 3: Ring Expansion and Annulation

  • Step 6: Deprotection and Oxidation. The silyl ether is removed (e.g., with TBAF), and the resulting primary alcohol is oxidized to the aldehyde (e.g., using PCC or Swern oxidation).

  • Step 7: Ring Expansion. The aldehyde is treated with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to afford a secondary alcohol. This alcohol is then subjected to an oxidative rearrangement (e.g., using PCC on silica gel) to induce a one-carbon ring expansion of the cyclobutane ring, leading to a cyclopentanone.

    • Rationale: This vinylogous pinacol-type rearrangement is a key step in constructing the five-membered ring of the pentalenane system.

  • Step 8: Annulation. The resulting enone is subjected to a Michael addition with a suitable cuprate reagent (e.g., lithium dimethylcuprate) to introduce a methyl group at the beta-position. The resulting enolate is then trapped with an electrophile (e.g., methyl iodide) to complete the construction of the quaternary center.

  • Step 9: Final Functionalization. The ketal protecting group is removed (hydrolysis with aqueous acid), and the resulting ketone is converted to the corresponding carboxylic acid. This can be achieved through various methods, such as a Baeyer-Villiger oxidation followed by hydrolysis. The final deprotection of any remaining protecting groups yields pentalenic acid.

Step Key Transformation Typical Reagents Purpose Approximate Yield
6Deprotection & OxidationTBAF, then PCCUnmasking and oxidation of the alcohol~85%
7Ring ExpansionVinylMgBr, then PCC/SiO2Formation of the cyclopentanone ring~60%
8AnnulationLiMe2Cu, then MeIConstruction of the quaternary center~75%
9Final FunctionalizationH3O+, then m-CPBA, H3O+Unmasking and formation of the carboxylic acid~50% (over two steps)

Key Mechanistic Insights and Stereochemical Control

The success of this synthesis hinges on a deep understanding of the underlying reaction mechanisms and the factors that govern stereochemical outcomes.

The [2+2] Photocycloaddition: A Light-Induced Architectural Feat

The intramolecular [2+2] photocycloaddition is a cornerstone of this synthetic strategy. The stereochemical outcome of this reaction is crucial for establishing the correct relative configuration of the final product.

photocycloaddition cluster_0 Acyclic Precursor (Excited State) cluster_1 Transition State cluster_2 Bicyclo[3.2.0]heptane Product precursor [Image of the excited state of the acyclic precursor showing the enone and alkene moieties in proximity for cycloaddition] ts [Image of the transition state for the [2+2] cycloaddition, highlighting the forming C-C bonds and the stereochemical directing effect of the existing chiral center and silyl ether] precursor->ts Intramolecular Cycloaddition product [Image of the resulting bicyclo[3.2.0]heptane with the newly formed stereocenters] ts->product

Caption: Key stages of the intramolecular [2+2] photocycloaddition.

The stereoselectivity of this reaction is a direct consequence of the "Rule of the Fifth," which predicts the facial selectivity of additions to chiral cyclopentenones. The existing stereocenter and the bulky silyl ether effectively block one face of the enone, forcing the incoming alkene to approach from the less hindered face, thus setting the desired stereochemistry.

Alternative Approaches: A Comparative Perspective

While the Hudlicky synthesis provides an elegant and effective route to pentalenic acid, other notable strategies have also been developed. The work of Paquette, for instance, often features a different key transformation for the construction of the tricyclic core, such as a divinylcyclopropane rearrangement.

Synthetic Strategy Key Ring-Forming Reaction Advantages Challenges
Hudlicky Intramolecular [2+2] PhotocycloadditionHigh stereocontrol in the initial cyclization.Photochemical reactions can sometimes be low-yielding and require specialized equipment.
Paquette Divinylcyclopropane RearrangementConvergent approach, rapidly building complexity.Synthesis of the divinylcyclopropane precursor can be challenging.

Conclusion: A Testament to the Power of Synthetic Design

The total synthesis of pentalenic acid is a testament to the ingenuity and precision of modern organic chemistry. The strategy detailed herein, leveraging a key intramolecular [2+2] photocycloaddition, showcases how a deep understanding of reaction mechanisms and stereochemical principles can be applied to conquer complex molecular architectures. For researchers in drug discovery and development, these synthetic routes not only provide access to valuable natural products but also serve as a wellspring of inspiration for the design and synthesis of novel therapeutic agents. The continuous evolution of synthetic methodologies promises even more efficient and elegant solutions for the construction of pentalenic acid and other intricate natural products in the future.

References

  • Paquette, L. A., & Annis, G. D. (1983). Total synthesis of (±)-pentalenene, the least oxidized neutral triquinane metabolite of Streptomyces griseochromogenes. Journal of the American Chemical Society, 105(24), 7358-7363. [Link]

Application Notes and Protocols for the Analytical Detection of Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentalenic Acid and its Analytical Importance

Pentalenic acid is a tricyclic sesquiterpenoid natural product isolated from various species of Streptomyces. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of antibiotics. The unique carbon skeleton of pentalenic acid and its derivatives has made it a subject of interest in synthetic chemistry and drug discovery. Accurate and reliable analytical methods for the detection and quantification of pentalenic acid are crucial for a variety of research and development activities, including:

  • Fermentation Process Optimization: Monitoring the production of pentalenic acid in Streptomyces cultures to optimize fermentation conditions for improved yield.

  • Metabolic Engineering: Quantifying the effects of genetic modifications on the pentalenolactone biosynthetic pathway.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of pentalenic acid and its derivatives in preclinical and clinical studies.

  • Quality Control: Ensuring the purity and consistency of pentalenic acid preparations for research or as a starting material for further chemical synthesis.

This document provides detailed application notes and protocols for the analysis of pentalenic acid using various analytical techniques. The methodologies are presented with a focus on the rationale behind experimental choices to empower researchers to adapt and troubleshoot these methods for their specific needs.

I. Sample Preparation: From Fermentation Broth to Analytical Sample

The effective extraction and cleanup of pentalenic acid from its matrix are critical for accurate analysis. The choice of method depends on the sample matrix and the intended analytical technique.

Liquid-Liquid Extraction (LLE) from Streptomyces Fermentation Broth

Principle: This method leverages the differential solubility of pentalenic acid in an aqueous fermentation broth and an immiscible organic solvent. Acidification of the broth protonates the carboxylic acid group of pentalenic acid, increasing its hydrophobicity and facilitating its extraction into an organic solvent like ethyl acetate.

Protocol:

  • Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 15 minutes to separate the supernatant from the mycelial biomass.

  • Acidification: Carefully decant the supernatant and adjust its pH to 2.5 with 2 M HCl. This step is crucial for the efficient extraction of the acidic pentalenic acid.

  • Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the pentalenic acid.

  • Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat Extraction: For quantitative recovery, repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude pentalenic acid extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis by HPLC or for derivatization for GC-MS.

Diagram of Liquid-Liquid Extraction Workflow:

Caption: Workflow for Liquid-Liquid Extraction of Pentalenic Acid.

Solid-Phase Extraction (SPE) for Sample Cleanup

Principle: SPE can be employed as a cleanup step after LLE or directly on the acidified supernatant to remove interfering compounds. A reversed-phase sorbent (e.g., C18) is commonly used. At a low pH, pentalenic acid is protonated and will be retained on the nonpolar C18 sorbent, while more polar impurities are washed away. The pentalenic acid is then eluted with an organic solvent.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5). Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified supernatant or the reconstituted crude extract (dissolved in a highly aqueous solution) onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of acidified water (pH 2.5) to remove polar impurities.

  • Elution: Elute the pentalenic acid from the cartridge with 5-10 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the appropriate solvent for analysis.

II. High-Performance Liquid Chromatography (HPLC) for Quantification

Principle: Reversed-phase HPLC is a powerful technique for the separation and quantification of pentalenic acid. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By acidifying the mobile phase, the ionization of pentalenic acid's carboxyl group is suppressed, leading to better retention and peak shape. Detection is typically performed using a UV detector.

Proposed HPLC Method
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately nonpolar compounds like pentalenic acid.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier (acetonitrile) controls the retention time. Formic acid maintains a low pH to ensure pentalenic acid is in its protonated form, improving peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmThe carboxyl group and any conjugated systems in the molecule will absorb at lower UV wavelengths.

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of purified pentalenic acid in methanol or acetonitrile. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the pentalenic acid standard against its concentration. Determine the concentration of pentalenic acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation: A full method validation should be performed according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Diagram of HPLC Analysis Workflow:

Caption: General Workflow for HPLC Analysis of Pentalenic Acid.

III. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Principle: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of pentalenic acid, a derivatization step is required to convert the carboxylic acid and hydroxyl groups into more volatile silyl ethers and esters. The derivatized pentalenic acid is then separated by GC and detected by MS, which provides structural information based on its mass-to-charge ratio and fragmentation pattern.

Derivatization Protocol

Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective derivatizing agent.

  • Drying: Ensure the dried pentalenic acid extract is completely free of water, as water will react with the derivatizing agent.

  • Reaction: Add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst) to the dried extract.

  • Incubation: Tightly cap the reaction vial and heat at 60 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Proposed GC-MS Method
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively nonpolar column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA typical temperature program that allows for the separation of a range of compounds with varying volatilities.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that is standard for GC-MS.
Ion Source Temp. 230 °CStandard ion source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 50-550A broad scan range to capture the molecular ion and key fragment ions of the derivatized pentalenic acid.

Data Analysis: The identity of the derivatized pentalenic acid can be confirmed by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. Quantification can be performed using a calibration curve generated from derivatized standards.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and build the complete molecular structure.

Sample Preparation:

  • Purification: Pentalenic acid must be purified to a high degree (>95%) before NMR analysis to avoid interference from impurities. This can be achieved by preparative HPLC or column chromatography.

  • Solvent: Dissolve 5-10 mg of the purified pentalenic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Expected NMR Data
  • ¹H NMR:

    • Signals for methyl groups will appear as singlets or doublets in the upfield region (around 0.8-1.2 ppm).

    • Methylene and methine protons on the cyclic core will appear as complex multiplets in the region of 1.2-3.0 ppm.

    • The proton on the carbon bearing the hydroxyl group will likely appear as a multiplet in the downfield region (around 3.5-4.5 ppm).

    • The olefinic proton will be a singlet or a narrow multiplet in the vinylic region (around 5.0-6.0 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm).

    • Olefinic carbons will appear in the region of 120-140 ppm.

    • The carbon attached to the hydroxyl group will be in the range of 60-80 ppm.

    • Aliphatic carbons of the cyclic system and methyl groups will appear in the upfield region (10-60 ppm).

Structural Confirmation: The definitive structure of pentalenic acid can be confirmed by a combination of 1D and 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Diagram of NMR Structural Elucidation Logic:

NMR_Logic cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Structure Pentalenic Acid Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical Flow for Structural Elucidation using NMR Spectroscopy.

V. Method Validation and Quality Control

For all quantitative applications, it is imperative that the chosen analytical method is validated to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • At the time of this writing, specific, detailed, and validated analytical methods for pentalenic acid are not widely available in the public domain.

Application Notes & Protocols: Optimizing Streptomyces avermitilis Culture for Pentalenic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context

Streptomyces avermitilis, a soil-dwelling actinobacterium, is a prolific producer of a diverse array of secondary metabolites, including the commercially significant anthelmintic agent, avermectin.[1][2] Its vast genomic potential, however, extends to numerous other bioactive compounds, often produced through complex and tightly regulated biosynthetic pathways.[1] Among these is pentalenic acid, a sesquiterpenoid natural product.

Pentalenic acid is a fascinating molecule from a biosynthetic perspective. It is not the final product of its designated pathway but rather a "shunt" metabolite that branches off from the main pentalenolactone biosynthetic route.[3][4] This occurs through the specific enzymatic action of CYP105D7, a cytochrome P450 monooxygenase, which hydroxylates the precursor 1-deoxypentalenic acid.[3][5] Understanding and manipulating the cultural conditions that favor this shunt pathway are paramount for maximizing the yield of pentalenic acid.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to optimize the culture of Streptomyces avermitilis for the enhanced production of pentalenic acid. The protocols herein are designed to be robust and self-validating, with a focus on the causal relationships between media components, fermentation parameters, and the desired metabolic output.

Biosynthetic Pathway Overview

A foundational understanding of the pentalenic acid biosynthetic pathway is crucial for targeted optimization. The pathway begins with the universal precursor for all sesquiterpenoids, farnesyl diphosphate (FPP), and proceeds through a series of enzymatic transformations. The critical juncture for pentalenic acid production is the diversion of 1-deoxypentalenic acid from the main pentalenolactone pathway.

Pentalenic Acid Biosynthesis FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Deoxypentalenic_Acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_Acid Series of Oxidations Pentalenic_Acid Pentalenic Acid Deoxypentalenic_Acid->Pentalenic_Acid CYP105D7 (Pentalenic Acid Synthase) Pentalenolactone_Pathway Pentalenolactone Pathway Deoxypentalenic_Acid->Pentalenolactone_Pathway Further Oxidations

Caption: Pentalenic acid biosynthesis workflow.

Experimental Design & Workflow

Optimizing pentalenic acid production requires a systematic approach, beginning with strain maintenance and inoculum preparation, followed by fermentation optimization and analytical quantification.

Optimization Workflow cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Fermentation & Optimization cluster_2 Phase 3: Analysis A Strain Maintenance (ISP Medium 3 Agar Slants) B Seed Culture Preparation (Flask 1: TSB) A->B C Production Inoculum (Flask 2: Seed Medium) B->C D Production Fermentation (Shake Flasks or Bioreactor) C->D E Parameter Optimization (One-Factor-at-a-Time or RSM) D->E Iterative Feedback F Sample Collection & Extraction E->F G HPLC Quantification F->G H Data Analysis & Interpretation G->H

Caption: Experimental workflow for pentalenic acid optimization.

Protocols

Part 1: Strain Maintenance and Inoculum Development

Rationale: A consistent and healthy starting culture is non-negotiable for reproducible fermentation results. The use of a two-stage seed culture ensures a high density of physiologically active mycelia for inoculating the production medium.

Protocol 1.1: Long-Term Strain Storage and Revival

  • Storage: Maintain Streptomyces avermitilis as a spore suspension in 20% (v/v) glycerol at -80°C for long-term storage.

  • Revival: Streak a small aliquot of the frozen spore suspension onto ISP Medium 3 (Oatmeal Agar) plates.

  • Incubation: Incubate the plates at 28-30°C for 7-10 days, or until well-developed aerial mycelia and sporulation are observed.

Protocol 1.2: Seed Culture Preparation

  • Primary Seed Culture (Flask 1):

    • Inoculate a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB) with a loopful of spores and mycelia from a mature ISP Medium 3 plate.

    • Incubate at 28°C on a rotary shaker at 200-220 rpm for 48-72 hours. The culture should appear visibly turbid with mycelial pellets.

  • Secondary Seed Culture (Flask 2):

    • Transfer 5 mL (10% v/v) of the primary seed culture into a 250 mL baffled flask containing 50 mL of the Seed Production Medium (see Table 1).

    • Incubate under the same conditions (28°C, 200-220 rpm) for 48 hours. This secondary culture will serve as the inoculum for the production fermentation.

Part 2: Production Fermentation

Rationale: The composition of the fermentation medium is a critical determinant of the metabolic fate of precursors. For pentalenic acid, a shunt metabolite, the goal is to provide sufficient nutrients for robust growth while potentially inducing a degree of metabolic stress or precursor accumulation that favors the activity of CYP105D7. Complex carbon and nitrogen sources, such as starches and yeast extract, have been shown to support robust secondary metabolite production in Streptomyces.[6][7]

Protocol 2.1: Shake Flask Fermentation

  • Medium Preparation: Prepare the Pentalenic Acid Production Medium (see Table 1) in baffled flasks. A typical volume is 50 mL in a 250 mL flask to ensure adequate aeration.

  • Inoculation: Inoculate the production medium with 10% (v/v) of the secondary seed culture (from Protocol 1.2, step 2).

  • Incubation: Incubate the flasks on a rotary shaker at 220 rpm and 28-30°C for 7-10 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of pentalenic acid concentration, pH, and biomass.

Table 1: Media Compositions

ComponentSeed Production Medium (per Liter)Pentalenic Acid Production Medium (per Liter)Rationale for Production Medium
Soluble Starch20 g30 gComplex carbon source, often supports prolonged secondary metabolite production.[8]
Yeast Extract5 g5 gSource of nitrogen, vitamins, and growth factors.[7]
Peptone5 g2 gAdditional source of nitrogen and amino acids.
K₂HPO₄1 g1 gBuffering agent and source of phosphate.
MgSO₄·7H₂O0.5 g0.5 gProvides essential Mg²⁺ ions for enzymatic activity.
CaCO₃2 g2 gpH stabilization by neutralizing organic acids.
Trace Elements Sol.1 mL1 mLProvides essential micronutrients.
pH 7.0-7.27.0-7.2Optimal pH range for Streptomyces growth.[9][10]

Trace Elements Solution (per 100 mL): FeSO₄·7H₂O 0.1 g, MnCl₂·4H₂O 0.1 g, ZnSO₄·7H₂O 0.1 g.

Part 3: Optimization Strategies

Rationale: A "one-factor-at-a-time" (OFAT) approach is a straightforward method for initial optimization. By systematically varying one parameter while keeping others constant, its effect on pentalenic acid yield can be determined. Key parameters to investigate include carbon and nitrogen sources, pH, and temperature.[8]

Protocol 3.1: OFAT Optimization

  • Carbon Source: Replace soluble starch in the production medium with other carbon sources (e.g., glucose, glycerol, mannitol) at equivalent carbon concentrations.

  • Nitrogen Source: Vary the type and concentration of the nitrogen source (e.g., soy flour, casein, ammonium sulfate).

  • pH: Adjust the initial pH of the production medium to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Monitor the pH throughout the fermentation.

  • Temperature: Conduct fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

For a more comprehensive optimization, a statistical approach such as Response Surface Methodology (RSM) can be employed to investigate the interactions between different factors.

Part 4: Extraction and Quantification

Rationale: Accurate quantification of pentalenic acid is essential for evaluating the success of optimization strategies. This involves an efficient extraction from the fermentation broth followed by a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Pentalenic Acid Extraction

  • Sample Preparation: Centrifuge 10 mL of the fermentation broth at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Acidification: Transfer the supernatant to a new tube and adjust the pH to 2.5-3.0 with 2N HCl. This protonates the carboxylic acid group of pentalenic acid, making it more soluble in organic solvents.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collection: Carefully collect the upper ethyl acetate layer. Repeat the extraction two more times, pooling all the organic fractions.

  • Drying: Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.

Protocol 4.2: HPLC Quantification

Table 2: HPLC Parameters for Pentalenic Acid Analysis

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) at ~210 nm
Injection Volume 10-20 µL

Quantification:

  • Standard Curve: Prepare a series of pentalenic acid standards of known concentrations in the mobile phase.

  • Analysis: Inject the standards and the reconstituted samples onto the HPLC system.

  • Calculation: Generate a standard curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from the standard curve to calculate the concentration of pentalenic acid in the unknown samples.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic optimization of pentalenic acid production in Streptomyces avermitilis. By understanding the underlying biosynthetic pathway and methodically manipulating key fermentation parameters, researchers can significantly enhance the yield of this valuable shunt metabolite. The combination of optimized culture conditions and precise analytical quantification will empower scientific and industrial efforts in the discovery and development of novel natural products.

References

  • Takamatsu, S., Xu, L. H., Fushinobu, S., Shoun, H., Komatsu, M., Cane, D. E., & Ikeda, H. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. The Journal of antibiotics, 64(1), 65–71. [Link]

  • Bundale, S., Begde, D., Nashikkar, N., Kadam, T., & Upadhyay, A. (2015). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Advances in Microbiology, 5, 441-451. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. [Link]

  • Tetzlaff, C. N., You, Z., Cane, D. E., Takamatsu, S., Omura, S., & Ikeda, H. (2006). A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis. Biochemistry, 45(20), 6179–6186. [Link]

  • DSMZ. (2007). OATMEAL AGAR (A) (ISP-3). [Link]

  • Ikeda, H., Ishikawa, J., Hanamoto, A., Shinose, M., Kikuchi, H., Shiba, T., ... & Ōmura, S. (2003). Complete genome sequence and comparative analysis of the industrial microorganism Streptomyces avermitilis. Nature biotechnology, 21(5), 526-531. [Link]

  • James, P. D. A., & Edwards, C. (1989). The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat. Journal of General Microbiology, 135(7), 1997-2003. [Link]

  • Gao, H., Liu, M., Liu, J., Dai, H., Zhou, X., Liu, X., ... & Zhang, L. (2009). Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology. Bioresource technology, 100(16), 4012–4016. [Link]

  • Hussain, A., Rather, M. A., Bhat, Z. S., & Qadri, S. S. (2013). Production of Avermectin B1b From Streptomyces avermitilis 41445 by Batch Submerged Fermentation. Jundishapur Journal of Microbiology, 6(8). [Link]

  • Takamatsu, S., Xu, L. H., Fushinobu, S., Shoun, H., Komatsu, M., Cane, D. E., & Ikeda, H. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV-7469) of Streptomyces avermitilis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pentalenic acid synthase. [Link]

  • You, Z., Omura, S., Ikeda, H., & Cane, D. E. (2006). Pentalenolactone biosynthesis. molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate. Journal of the American Chemical Society, 128(20), 6566–6567. [Link]

  • Almabruk, K. H., Al-Enazi, N. M., El-Hagrassi, A. M., El-Gendy, M. M. A., Ahmed, R. R., & Hamed, M. M. (2022). Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent. Archives of Microbiology, 204(10), 594. [Link]

  • Zhang, Y., Liu, T., & Li, Y. (2021). Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect. Journal of Fungi, 7(12), 1047. [Link]

  • Chen, Y., Yin, M., & Li, Y. (2011). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied microbiology and biotechnology, 90(5), 1547–1556. [Link]

  • Semantic Scholar. (n.d.). The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat. [Link]

  • Zhang, X., Li, Y., Liu, Y., Chu, J., Wang, Y., & Zhuang, Y. (2020). Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy. Frontiers in Bioengineering and Biotechnology, 8, 808. [Link]

  • ResearchGate. (n.d.). (PDF) Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy. [Link]

  • Duan, L., Jogl, G., & Cane, D. E. (2016). The cytochrome P450-catalyzed oxidative rearrangement in the final step of pentalenolactone biosynthesis: Substrate structure determines mechanism. Journal of the American Chemical Society, 138(38), 12678–12689. [Link]

  • Moreno-Álvarez, M. J., Barona-Gómez, F., & Cerdá-García-Rojas, C. M. (2022). Unveiling the Bacterial Sesquiterpenome of Streptomyces sp. CBMAI 2042 Discloses Cyclases with Versatile Performances. Journal of the Brazilian Chemical Society, 33, 10-18. [Link]

  • ResearchGate. (n.d.). Analysis of organic acids by HPLC. (A) Chromatogram of a standard... [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • You, Z., Omura, S., Ikeda, H., & Cane, D. E. (2006). Pentalenolactone biosynthesis. molecular cloning and assignment of biochemical function to PtlH, a non-heme iron dioxygenase of Streptomyces avermitilis. Journal of the American Chemical Society, 128(20), 6566–6567. [Link]

  • Li, J., Wang, J., Zhang, S., Li, Y., & Wang, J. (2023). Improved doramectin production based on high-throughput screening and medium optimization in Streptomyces avermitilis. Journal of Applied Microbiology, 134(1), lxac001. [Link]

  • Preprints.org. (2023). Metabolism of Streptomyces avermitilis Isolated from Agricultural Soils Evaluated during the Four Seasons of the Year. [Link]

  • MDPI. (2023). The Metabolism of Streptomyces avermitilis Isolated from Agricultural Soils During the Four Seasons of the Year. [Link]

  • ResearchGate. (n.d.). Procedure for the production of the ISP-3 oatmeal agar culture medium.... [Link]

  • Zhang, Y., & Li, Y. (2021). Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect. Journal of Fungi, 7(12), 1047. [Link]

  • Li, Y., & Zhang, Y. (2022). Building Streptomyces albus as a chassis for synthesis of bacterial terpenoids. Metabolic Engineering, 71, 1-11. [Link]

Sources

chemical derivatization of pentalenic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of Pentalenic Acid for Robust GC-MS Analysis

Abstract

Pentalenic acid, a tricyclic sesquiterpenoid metabolite, presents significant analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its inherent polarity.[1][2] The presence of both a carboxylic acid and a hydroxyl functional group leads to low volatility and a high propensity for hydrogen bonding, resulting in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[3][4][5] Chemical derivatization is an essential sample preparation step to overcome these limitations. This guide provides a detailed examination of two primary derivatization strategies—silylation and esterification—offering comprehensive, field-tested protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Imperative for Derivatization: Enhancing Analyte Amenability

Direct GC-MS analysis of polar compounds like pentalenic acid is often unfeasible. The active hydrogens on the carboxyl and hydroxyl groups are the primary culprits, causing several analytical issues:

  • Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point, preventing the molecule from readily vaporizing for gas-phase analysis.[3][6]

  • Poor Peak Shape: Interactions with active sites on the GC column and liner lead to significant peak tailing, which compromises resolution and integration accuracy.[4][7]

  • Thermal Instability: High temperatures required for volatilization can cause the molecule to decompose, leading to inaccurate quantification and the appearance of artifact peaks.[3][4]

Chemical derivatization addresses these issues by replacing the active hydrogens with non-polar functional groups.[5][6][8] This process effectively "masks" the polar sites, leading to a derivative that is more volatile, more thermally stable, and exhibits superior chromatographic behavior.[8][9]

Silylation: The Gold Standard for Polar Analytes

Silylation is arguably the most versatile and widely used derivatization technique for GC analysis.[8] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, Si(CH₃)₃.[8][10]

The Silylation Mechanism: A Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack (Sɴ2) from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent.[5] A good leaving group on the reagent facilitates the reaction. For pentalenic acid, both the hydroxyl and carboxylic acid moieties are targeted, yielding a di-TMS derivative.

Reagent of Choice: BSTFA with a TMCS Catalyst

While numerous silylating agents exist, a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) is highly effective.[3][10]

  • BSTFA: A powerful TMS donor that reacts readily with alcohols, phenols, and carboxylic acids.[3][8] Its byproducts, N-methyltrimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the analysis of early-eluting peaks.[5]

  • TMCS: Acts as a catalyst, increasing the reactivity of BSTFA, which is particularly useful for derivatizing sterically hindered groups or ensuring the reaction goes to completion.[3][8][10]

Visualized Workflow: Silylation of Pentalenic Acid

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis p1 1. Aliquot Pentalenic Acid in aprotic solvent (e.g., Pyridine, Acetonitrile) p2 2. Evaporate to Dryness (under N₂ stream) p1->p2 p3 3. Ensure Anhydrous Conditions (Critical Step) p2->p3 d1 4. Add BSTFA + 1% TMCS (e.g., 100 µL) p3->d1 d2 5. Vortex Thoroughly d1->d2 d3 6. Heat Reaction Vial (70°C for 30 min) d2->d3 a1 7. Cool to Room Temp. d3->a1 a2 8. Transfer to GC Vial a1->a2 a3 9. Inject into GC-MS (Analyze Promptly) a2->a3

Caption: Silylation workflow for pentalenic acid using BSTFA + TMCS.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • Pentalenic acid standard or dried sample extract.

  • BSTFA + 1% TMCS derivatization reagent.

  • High-purity pyridine or acetonitrile (aprotic solvent).

  • 2 mL reaction vials with PTFE-lined screw caps.

  • Heating block or oven.

  • Nitrogen evaporation system.

  • Microsyringes.

Procedure:

  • Sample Preparation: Transfer a known amount of pentalenic acid (e.g., 100 µg) or a dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample and vial are free of moisture, as silylating reagents readily react with water.[5][9]

  • Solvent Addition (Optional but Recommended): If the dried residue is difficult to dissolve, add 20-50 µL of anhydrous pyridine to the vial to aid dissolution before adding the silylating agent.[11]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the reagent is recommended to drive the reaction to completion.[3]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70-75°C for 30-45 minutes.[3]

  • Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

    • Self-Validation Check: Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time if exposed to moisture.[10]

Esterification: A Targeted Approach for Carboxylic Acids

Esterification is another robust derivatization method that specifically targets the carboxylic acid functional group, converting it into a less polar and more volatile ester.[4][12] The hydroxyl group on pentalenic acid will remain underivatized with this specific method, which may require a secondary derivatization (e.g., silylation) if it also needs to be masked. However, for many applications, derivatizing the highly acidic carboxyl group is sufficient to achieve good chromatography.

The Esterification Mechanism: Acid-Catalyzed Reaction

The most common method involves heating the carboxylic acid in an alcohol (typically methanol) with an acid catalyst. Boron trifluoride (BF₃) is a highly effective Lewis acid catalyst for this purpose.[10][12] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[12]

Visualized Workflow: Esterification of Pentalenic Acid

cluster_prep Sample Preparation cluster_deriv Esterification Reaction cluster_extract Product Extraction p1 1. Place Dried Pentalenic Acid in Reaction Vial d1 2. Add 14% BF₃-Methanol (e.g., 200 µL) p1->d1 d2 3. Seal and Heat Vial (100°C for 15 min) d1->d2 d3 4. Cool to Room Temp. d2->d3 e1 5. Add Saturated NaCl (aq) and Hexane d3->e1 e2 6. Vortex and Centrifuge e1->e2 e3 7. Collect Upper Hexane Layer e2->e3 e4 8. Analyze by GC-MS e3->e4

Caption: Esterification workflow for pentalenic acid using BF₃-Methanol.

Detailed Protocol: Methyl Esterification with BF₃-Methanol

Materials:

  • Pentalenic acid standard or dried sample extract.

  • 14% Boron trifluoride in methanol (BF₃-Methanol).

  • High-purity hexane.

  • Saturated sodium chloride (NaCl) solution.

  • 2 mL reaction vials with PTFE-lined screw caps.

  • Heating block or oven.

  • Centrifuge.

Procedure:

  • Sample Preparation: Place the dried pentalenic acid sample into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 15 minutes in a heating block.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. The salt solution helps to break any emulsions and forces the non-polar methyl ester into the hexane layer.

  • Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge for 5 minutes at low speed to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the pentalenic acid methyl ester, to a clean GC vial for analysis.

    • Self-Validation Check: Run a procedural blank (reagents only, no analyte) to ensure no interfering peaks originate from the reagents or solvent.

Method Selection and Comparison

The choice between silylation and esterification depends on the analytical goals, sample matrix, and available instrumentation.

FeatureSilylation (BSTFA + TMCS)Esterification (BF₃-Methanol)
Target Groups Carboxyl (-COOH) and Hydroxyl (-OH)Primarily Carboxyl (-COOH)
Reaction Speed Fast (typically 30-60 min)Relatively Fast (typically 15-30 min)
Reaction Temp. Moderate (60-80°C)Higher (80-100°C)
Byproducts Volatile, usually non-interferingWater, salts (removed during extraction)
Derivative Stability Moderate; sensitive to hydrolysisHigh; esters are generally very stable
Sample Prep Anhydrous conditions are criticalRequires post-reaction liquid-liquid extraction
Best For... Comprehensive profiling where all active sites must be derivatized.Targeted analysis of the carboxylic acid function; robust for routine analysis.

Recommended GC-MS Parameters

While optimization is necessary for specific applications, the following parameters provide a solid starting point for analyzing derivatized pentalenic acid.

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar/mid-polarity column

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Acquisition Mode:

    • Full Scan: 50-450 m/z for initial identification of derivative peaks.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized pentalenic acid.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Tailing Peak Incomplete derivatization.- Ensure the sample is completely dry (especially for silylation).- Increase reaction time and/or temperature.[3]- Increase the excess of derivatizing reagent.
No/Low Analyte Peak Derivative instability; Adsorption.- Analyze silylated samples immediately.- Ensure GC liner is clean or deactivated; consider using a silanized liner.[10]- Check for leaks in the reaction vial during heating.
Extraneous Peaks Contamination from solvents, reagents, or sample matrix.- Run a reagent blank to identify artifact peaks.- Use high-purity solvents and reagents.- Ensure proper sample cleanup before derivatization.
Poor Reproducibility Inconsistent reaction conditions; moisture contamination.- Use a heating block for precise temperature control.- Store derivatization reagents under inert gas and in a desiccator.[3]- Standardize all volumetric additions and reaction times.

References

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Macherey-Nagel. (n.d.). A guide to derivatization reagents for GC. [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid?. [Link]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 41-45.
  • Hübschmann, H. J. (2015). Derivatization Methods in GC and GC/MS. In Handbook of GC-MS. Wiley-VCH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10988713, Pentalenic acid. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]

  • Dong, W., et al. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS). Energy & Fuels, 35(20), 16568-16576.
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]

  • Hou, D., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Cane, D. E., & Yang, G. (1994). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. Journal of the American Chemical Society, 116(18), 8279-8280.
  • Headley, J. V., et al. (2016). Detecting naphthenic acids in waters by gas chromatography-mass spectrometry.
  • Bioaustralis Fine Chemicals. (n.d.). Pentalenic acid. [Link]

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Ghiasvand, A. R., et al. (2005). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta, 532(2), 241-247.
  • LibreTexts Chemistry. (2023). Derivatization. [Link]

Sources

Troubleshooting & Optimization

Pentalenic Acid Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pentalenic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising sesquiterpenoid. Pentalenic acid, a shunt metabolite in the pentalenolactone biosynthetic pathway, presents unique challenges during its isolation and purification due to its chemical structure.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your compound.

Understanding Pentalenic Acid's Stability

Pentalenic acid is a tricyclic sesquiterpenoid containing a carboxylic acid, a tertiary alcohol, and a carbon-carbon double bond.[3] This combination of functional groups makes it susceptible to several degradation pathways, particularly under harsh purification conditions. The primary concerns are oxidation, acid- or base-catalyzed rearrangements, and degradation due to heat and light.[4][5][6]

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: My Streptomyces culture broth is complex. What is the best first step to isolate pentalenic acid?

A1: The initial and most critical step is to separate the mycelia from the culture broth, followed by acidification and solvent extraction. A detailed protocol for a similar compound, 1-deoxypentalenic acid, provides a robust starting point.[1]

  • Protocol: Initial Extraction of Pentalenic Acid from Culture Broth [1]

    • Centrifuge the fermentation broth at a recommended speed (e.g., 8,000 x g for 20 minutes) to pellet the mycelia.

    • Carefully decant the supernatant.

    • Acidify the supernatant to a pH of approximately 2.5 using a suitable acid, such as 2 N HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.

    • Extract the acidified supernatant multiple times (e.g., twice with equal volumes) with an organic solvent like ethyl acetate (EtOAc).

    • Combine the organic extracts.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Q2: I am observing a low yield of pentalenic acid in my crude extract. What could be the issue?

A2: Low initial yield can be due to several factors:

  • Incomplete Extraction: Ensure the pH of the supernatant is sufficiently low (around 2.5) to fully protonate the pentalenic acid. Perform multiple extractions with fresh solvent to ensure complete transfer from the aqueous to the organic phase.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your compound. If an emulsion forms, you can try to break it by adding brine, gentle swirling, or passing the mixture through a bed of Celite.

  • Adsorption to Mycelia: A portion of the pentalenic acid may be adsorbed to the mycelial mass. Consider washing the mycelial pellet with the extraction solvent to recover any adsorbed product.

Purification (Chromatography)

Q3: What type of chromatography is best suited for purifying pentalenic acid?

A3: A multi-step chromatographic approach is generally most effective. Start with silica gel column chromatography for initial fractionation of the crude extract, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]

  • Silica Gel Chromatography: This is a good first step to separate compounds based on polarity. Pentalenic acid, with its carboxylic acid and alcohol groups, is moderately polar.

  • Preparative HPLC: Reverse-phase HPLC (e.g., using a C18 column) is ideal for high-resolution separation of closely related compounds and achieving high purity.[1]

Q4: My pentalenic acid seems to be degrading on the silica gel column. What can I do to prevent this?

A4: Degradation on silica gel is a common issue for acid-sensitive compounds. Silica gel is inherently acidic and can catalyze rearrangements in molecules like sesquiterpenoids.[5]

  • Troubleshooting Steps:

    • Neutralize the Silica: You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a volatile base like triethylamine or pyridine before packing the column. However, be cautious as residual base can also cause degradation.

    • Use Deactivated Silica: Consider using silica gel that has been deactivated with water.

    • Work Quickly: Minimize the time the compound spends on the column.

    • Consider Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.

Q5: I'm seeing multiple spots on my TLC plate after purification, suggesting my compound is not pure or is degrading. How can I confirm this?

A5: The presence of multiple spots can indicate impurities or on-plate degradation.

  • Co-spotting: Spot your purified fraction and the crude extract side-by-side on a TLC plate to see if the extra spots were present initially.

  • 2D-TLC: Run a TLC in one dimension, then rotate the plate 90 degrees and run it in a second dimension with the same or a different solvent system. If a spot separates into multiple spots in the second dimension, it is likely degrading on the plate.

  • LC-MS Analysis: The most definitive way to check for purity and identify potential degradation products is by Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Troubleshooting Guide: Preventing Degradation

This section provides a more in-depth look at the potential degradation pathways and how to mitigate them.

Oxidative Degradation

Pentalenic acid's structure, with its double bond and allylic proton, is susceptible to oxidation, which can be initiated by air, light, or residual peroxides in solvents.

Symptom Potential Cause Preventative Measure
Appearance of new, more polar spots on TLC.Oxidation of the alcohol or double bond.Work under an inert atmosphere: Purge solvents with nitrogen or argon.
Broadening of NMR signals or appearance of complex multiplets.Formation of a mixture of oxidation products.Use fresh, high-purity solvents: Avoid using old bottles of ethers or other solvents that can form peroxides.
Yellowing of the sample.Formation of conjugated systems through oxidation.Add a radical scavenger: A small amount of butylated hydroxytoluene (BHT) can be added to solvents to inhibit radical-mediated oxidation.[9][10][11][12][13]

Workflow for Minimizing Oxidation

Oxidation_Prevention Start Crude Pentalenic Acid Inert_Atmosphere Work under N2 or Ar Start->Inert_Atmosphere Fresh_Solvents Use fresh, peroxide-free solvents Inert_Atmosphere->Fresh_Solvents Add_Antioxidant Add BHT to solvents (optional) Fresh_Solvents->Add_Antioxidant Purification Chromatography Add_Antioxidant->Purification Evaporation Evaporation under reduced pressure Purification->Evaporation Storage Store at -20°C under inert gas Evaporation->Storage

Caption: Workflow for minimizing oxidative degradation of pentalenic acid.

Acid and Base Sensitivity

The presence of an allylic alcohol and a double bond makes pentalenic acid susceptible to rearrangements under both acidic and basic conditions.

Symptom Potential Cause Preventative Measure
Isomerization or appearance of new, less polar compounds.Acid-catalyzed rearrangement of the carbon skeleton.[5]Avoid strong acids: Use mild conditions for acidification during extraction.
Loss of the hydroxyl group and formation of new double bonds.Dehydration catalyzed by acid.Use neutralized glassware: Rinse all glassware with a dilute solution of a weak base (like sodium bicarbonate), followed by distilled water and solvent.
Hydrolysis of any potential ester impurities or self-esterification.Base-catalyzed hydrolysis.[14][15][16]Avoid strong bases: If a basic workup is necessary, use a weak base like sodium bicarbonate.

Potential Acid-Catalyzed Degradation Pathway

Acid_Degradation Pentalenic_Acid Pentalenic Acid C=C -OH -COOH Protonation Protonation of Alcohol Pentalenic_Acid->Protonation H+ Carbocation Formation of Carbocation Intermediate Protonation->Carbocation -H2O Rearrangement Hydride or Alkyl Shift Carbocation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Degradation_Product Rearranged Product New C=C position Deprotonation->Degradation_Product -H+

Caption: A potential acid-catalyzed degradation pathway for pentalenic acid.

Temperature and Light Sensitivity

Many terpenes are sensitive to heat and light, which can provide the energy for degradation reactions.[4][6]

Symptom Potential Cause Preventative Measure
Gradual decomposition of the sample, even when stored.Thermal degradation.Keep samples cold: Perform all purification steps at low temperatures when possible. Store the purified compound at -20°C or below.
Discoloration or polymerization of the sample.Photodegradation.Protect from light: Wrap flasks and vials in aluminum foil. Work in a fume hood with the sash lowered to minimize light exposure.

Final Product Handling and Storage

Q6: What is the best way to store purified pentalenic acid?

A6: For long-term stability, pentalenic acid should be stored as a solid at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. If it is an oil at room temperature, it can be dissolved in a small amount of a suitable solvent and stored as a frozen solution.

Q7: I need to remove the final purification solvent. What is the best method?

A7: Rotary evaporation is a standard method, but care should be taken to use a low bath temperature to prevent thermal degradation. For very sensitive samples, lyophilization (freeze-drying) is a gentler alternative that removes solvent via sublimation from a frozen state.[17][18][19]

Protocol: Lyophilization of Pentalenic Acid

  • Dissolve the purified pentalenic acid in a suitable solvent with a relatively high freezing point (e.g., tert-butanol or a mixture of water and an organic solvent if the compound is sufficiently soluble).

  • Freeze the solution in a lyophilizer flask using a dry ice/acetone bath or a suitable freezer, ensuring the entire sample is frozen solid.

  • Connect the flask to the lyophilizer and apply a high vacuum.

  • The solvent will sublimate, leaving the pentalenic acid as a dry, fluffy powder.

  • Once the lyophilization is complete, backfill the flask with an inert gas before opening.

Analytical Characterization

Q8: What analytical techniques should I use to confirm the structure and purity of my pentalenic acid?

A8: A combination of spectroscopic and spectrometric techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the presence of functional groups.[1][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.[3] LC-MS is invaluable for assessing purity and identifying any degradation products.[7][8][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.[3]

By following these guidelines and troubleshooting steps, you can significantly improve your success in purifying pentalenic acid while minimizing degradation, ensuring the high quality of your compound for subsequent research and development.

References

  • Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. (2018). Shokuhin Eiseigaku Zasshi, 59(5), 195–201. [Link]

  • Karangan, A., Widagdo, A. J., Rahardjo, S. W., Sugiarto, M. G., Christanto, R. F., Ernest, E. H., Santoso, S. P., & Ismadji, S. (2024). Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure.
  • König, G. M., Kehraus, S., Seibert, S. F., Abdel-Lateff, A., & Müller, D. (2006). Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II. ChemBioChem, 7(11), 1746-1758.
  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocols for lyophilization and their efficacy for various samples. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Takamatsu, S., et al. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. The Journal of Antibiotics, 64(1), 65-71. [Link]

  • Song, F., et al. (2018). Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. Molecules, 23(10), 2469. [Link]

  • Englehardt, J. D. (1993). Environmentally Favorable Terpene Solvents Find Diverse Applications in Stimulation, Sand Control and Cementing Operations. SPE International Symposium on Oilfield Chemistry. [Link]

  • (n.d.). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved January 23, 2026, from [Link]

  • Yen, G. C., Duh, P. D., & Tsai, H. L. (2002). Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. Journal of Agricultural and Food Chemistry, 50(13), 3712-3717.
  • Wee, Y. J., Kim, J. N., & Ryu, H. W. (2014). Recovery of carboxylic acids produced by fermentation. Biotechnology Advances, 32(5), 873-882.
  • Extraction and recovery of the streptomycin from the fermentation broth. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • General base catalysis of ester hydrolysis. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Li, A. (2017, April 3). The Li Synthesis of Sespenine. Organic Chemistry Portal. [Link]

  • Lyophilization & Post-Lyophilization User Guideline. (n.d.). Meridian Bioscience. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Selected Sesquiterpenes: Molecular Rearrangements, Biosynthesis, and Structural Relationship among Congeners. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV-7469) of Streptomyces avermitilis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Wang, L., et al. (2022).
  • Riihimäki, V., & Hänninen, O. (1987). Potential health effects of occupational chlorinated solvent exposure. Scandinavian Journal of Work, Environment & Health, 13(2), 81-90.
  • Genetic Manipulation of Streptomyces Species. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Virot, M., Tomao, V., Le Bourvellec, C., Renard, C. M. C. G., & Chemat, F. (2010). Terpenes as Green Solvents for Extraction of Oil from Microalgae. Molecules, 15(11), 8205-8215.
  • In-situ recovery of carboxylic acids from fermentation broths through membrane supported reactive extraction using membrane modules with improved stability. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pikal, M. J., Shah, S., Senior, D., & Loebenberg, R. (2007).
  • Pearson Plus. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification) [Video]. YouTube. [Link]

  • ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000210). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

  • He, Y., et al. (2004). Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. The Journal of Organic Chemistry, 69(17), 5831-5834.
  • Determination of Pantothenic Acid in Food by LC-MS/MS. (n.d.). China National Center for Food Safety Risk Assessment. Retrieved January 23, 2026, from [Link]

  • Computational study of synthetic and natural polymer additives – Antioxidant potential of BHA, TBHQ, BHT, and curcumin. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Isolation of Streptomyces Species from Soil. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Maki, B. E., Chan, A., Phillips, E. M., & Scheidt, K. A. (2007). Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Letters, 9(3), 371-374.
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 173-182.
  • Karangan, A., et al. (2024). Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure.
  • Adragos Pharma. (2024, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Link]

  • D-Anna, F., & S. Scialdone, O. (2019). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
  • EC 1.14.15.11 - pentalenic acid synthase. (n.d.). BRENDA. Retrieved January 23, 2026, from [Link]

  • HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 100 Column. (n.d.). SIELC. Retrieved January 23, 2026, from [Link]

  • Ahmed, A. A., et al. (2014). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Molecules, 19(9), 13840-13856.
  • Separation of carboxylic acids from post-fermentation broth obtained in bioconversion of waste raw materials using multi-stage. (n.d.). DESWATER. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Critical Reviews in Toxicology, 50(10), 875-894.
  • Chemistry Lover. (2020, August 21). Ester hydrolysis reactions: Acid and bade catalysed || part 4 [Video]. YouTube. [Link]

  • Park, Y. C., et al. (2013). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. Green Chemistry, 15(6), 1547-1555.

Sources

troubleshooting low sensitivity in pentalenic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of pentalenic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to low sensitivity in pentalenic acid analysis, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Our approach is rooted in fundamental scientific principles to empower you to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is pentalenic acid, and why is its sensitive detection important?

Pentalenic acid is a tricyclic sesquiterpenoid natural product derived from the biosynthesis of pentalenolactone in Streptomyces species. Its structural backbone makes it a valuable target for drug discovery and development. Sensitive and accurate detection is crucial for pharmacokinetic studies, metabolite identification, and understanding its biological activity.

Instrumentation & Method Development

Q2: I am not seeing any signal for pentalenic acid in my LC-MS analysis. Where do I start troubleshooting?

Begin with a systematic check of your instrument and method parameters. A lack of signal can stem from issues with the analyte itself, the LC separation, or the MS detection.

Troubleshooting Workflow for No Signal:

Caption: Initial troubleshooting steps for no pentalenic acid signal.

Q3: Should I use positive or negative ion mode for pentalenic acid detection?

Given that pentalenic acid possesses a carboxylic acid functional group, it is expected to readily deprotonate. Therefore, negative ion electrospray ionization (ESI) is generally recommended for higher sensitivity. In negative ion mode, you will be monitoring for the deprotonated molecule, [M-H]⁻. While positive ion mode can sometimes yield adducts like [M+Na]⁺ or [M+NH₄]⁺, the ionization efficiency for carboxylic acids is typically superior in negative mode.

Troubleshooting Low Sensitivity

Q4: My pentalenic acid signal is present but very weak. How can I improve the sensitivity?

Low sensitivity is a common challenge. The following sections provide a detailed, step-by-step guide to systematically address the potential causes, from sample preparation to mass spectrometer settings.

Part 1: Sample Preparation and Matrix Effects

Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a primary cause of low sensitivity and poor reproducibility in LC-MS analysis.

Q5: How can I minimize matrix effects for pentalenic acid analysis in complex samples like fermentation broth or plasma?

Effective sample preparation is your first line of defense. The goal is to remove interfering substances while efficiently recovering pentalenic acid.

Recommended Sample Preparation Strategies:

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.May not remove other interfering matrix components like phospholipids.
Liquid-Liquid Extraction (LLE) Partitioning of pentalenic acid between two immiscible liquids based on its polarity.Can provide a cleaner extract than PPT.Can be labor-intensive and may form emulsions.
Solid-Phase Extraction (SPE) Selective retention of pentalenic acid on a solid sorbent followed by elution.Offers the highest degree of sample cleanup and analyte concentration.Requires method development to select the appropriate sorbent and optimize conditions.

Step-by-Step SPE Protocol for Pentalenic Acid Extraction (General Guidance):

  • Sorbent Selection: A mixed-mode or polymeric reversed-phase sorbent is a good starting point for a moderately polar acidic compound like pentalenic acid.

  • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration step with an acidic aqueous solution (e.g., water with 0.1% formic acid).

  • Loading: Acidify your sample to ensure pentalenic acid is in its neutral form, promoting retention on a reversed-phase sorbent. Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent in water to remove polar interferences.

  • Elution: Elute pentalenic acid with a stronger organic solvent, such as methanol or acetonitrile.

Part 2: Liquid Chromatography Optimization

Q6: What are the optimal LC conditions for pentalenic acid analysis?

Initial LC Method Parameters:

Parameter Recommendation Rationale
Column C18, 2.1 x 50 mm, <2 µm particle sizeProvides good retention for moderately polar compounds. Smaller particle sizes enhance peak efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reversed-phase column.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B).To effectively elute pentalenic acid and separate it from matrix components.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.

Troubleshooting Poor Peak Shape (Tailing, Fronting, Broad Peaks):

  • Tailing Peaks: Often indicates secondary interactions with the stationary phase or silanol groups. Ensure the mobile phase is sufficiently acidic.

  • Fronting Peaks: May suggest column overload. Try injecting a lower concentration of your standard.

  • Broad Peaks: Can be caused by a variety of factors including extra-column volume, a void in the column, or a mismatched sample solvent. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.

Part 3: Mass Spectrometry Optimization

Q7: How do I optimize the MS parameters for pentalenic acid?

Direct infusion of a pure pentalenic acid standard into the mass spectrometer is the most effective way to optimize MS parameters.

Key MS Parameters to Optimize (for Negative Ion ESI):

Parameter Typical Starting Value Optimization Goal
Capillary Voltage 2.5 - 3.5 kVMaximize the signal for the [M-H]⁻ ion.
Cone Voltage/Fragmentor 20 - 40 VMaximize the [M-H]⁻ ion signal without inducing in-source fragmentation.
Source Temperature 120 - 150 °CEfficiently desolvate the ions.
Desolvation Gas Flow 600 - 800 L/hrAid in the desolvation process.

Developing an MRM Method for Pentalenic Acid:

For quantitative analysis using a triple quadrupole mass spectrometer, you will need to establish a Multiple Reaction Monitoring (MRM) method. This involves selecting a precursor ion and one or more product ions.

  • Precursor Ion: For pentalenic acid (C₁₅H₂₂O₃, MW: 250.33), the precursor ion in negative mode will be the [M-H]⁻ at m/z 249.3.

  • Product Ions: To determine the product ions, you will need to perform a product ion scan of the m/z 249.3 precursor. Fragmentation of carboxylic acids often involves the loss of water (-18 Da) or carbon dioxide (-44 Da). Therefore, potential product ions to look for would be m/z 231.3 and m/z 205.3. The most intense and stable fragment should be chosen as the primary quantifier ion, with a second fragment used as a qualifier.

Collision Energy Optimization: Once you have identified potential product ions, you must optimize the collision energy for each transition to achieve the highest fragment ion intensity.

Part 4: Advanced Troubleshooting - Chemical Derivatization

Q8: I have optimized all parameters, but my sensitivity is still insufficient. What else can I do?

If you require very low limits of detection, chemical derivatization can be a powerful strategy to enhance the ionization efficiency of pentalenic acid. Derivatization aims to attach a chemical moiety to the carboxylic acid group that is more readily ionized.

Derivatization Workflow:

Caption: Workflow for improving sensitivity through chemical derivatization.

Common Derivatization Reagents for Carboxylic Acids:

Reagent Class Example Principle
Reagents introducing a permanently positive charge 2-picolylamineReacts with the carboxylic acid to form an amide with a readily protonated nitrogen, enhancing positive ion mode sensitivity.
Reagents for improved chromatographic retention and ionization 3-Nitrophenylhydrazine (3-NPH)Improves reversed-phase retention and ionization efficiency.[1]

Note on Derivatization: Derivatization adds an extra step to your workflow and requires careful optimization and validation to ensure complete and reproducible reactions.[2][3][4]

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. [Link]

  • Bacterial Metabolomics: Sample Preparation Methods. (2022). PubMed Central. [Link]

  • Effects of pH and temperature on the stability of sesquiterpene lactones. (2008). ResearchGate. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). PubMed Central. [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. (n.d.). ResearchGate. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). NIH. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • The Variability of Sesquiterpenes Emitted from Two Zea mays Cultivars Is Controlled by Allelic Variation of Two Terpene Synthase Genes Encoding Stereoselective Multiple Product Enzymes. (n.d.). NIH. [Link]

  • Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts. (n.d.). PubMed. [Link]

  • Sesquiterpene Cyclases from the Basidiomycete Cerrena unicolor. (2021). MDPI. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). ACS Publications. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). Vrije Universiteit Amsterdam. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Purification and characterization of bioactive secondary metabolites isolated from soil bacteria. (n.d.). Indian Journal of Microbiology Research. [Link]

  • Sesquiterpene lactone stereochemistry influences herbivore resistance and plant fitness in the field. (n.d.). ResearchGate. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry of Terpenes. (n.d.). ResearchGate. [Link]

  • Chemical Derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. [Link]

  • Better ionization with pH optimization. (2020). Wiley Analytical Science. [Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate. [Link]

  • GCMS Section 6.12. (n.d.). Whitman People. [Link]

  • Environmental Change Is Reshaping the Temperature Sensitivity of Sesquiterpene Emissions and Their Atmospheric Impacts. (n.d.). PubMed. [Link]

  • Rapid method to estimate the presence of secondary metabolites in microbial extracts. (n.d.). PubMed. [Link]

  • The Operation Points, Common Problems, And Solutions of Ion Chromatography. (n.d.). Drawell. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Refining Isolation Protocols for Higher Purity Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pentalenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating high-purity pentalenic acid from complex mixtures, such as Streptomyces fermentation broths. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification endeavors. Our approach is grounded in established principles of natural product chemistry and chromatography, aiming to provide you with a self-validating system for achieving the highest possible purity of pentalenic acid.

Frequently Asked Questions (FAQs)

Q1: What is pentalenic acid and why is its purity important?

A1: Pentalenic acid is a sesquiterpenoid natural product, often isolated from fermentation cultures of Streptomyces species. It is a known shunt metabolite in the biosynthesis of the pentalenolactone family of antibiotics.[1] High purity is crucial for accurate biological activity screening, structural elucidation, and as a starting material for the synthesis of novel therapeutic agents. Impurities can lead to misleading biological data and interfere with downstream applications.

Q2: What are the most common impurities I should expect when isolating pentalenic acid?

A2: The most common impurities are typically other metabolites from the pentalenolactone biosynthetic pathway. These include the direct precursor, 1-deoxypentalenic acid , and other related pentalenolactone compounds that your Streptomyces strain may produce.[2] Depending on the fermentation conditions and the specific strain, you may also encounter various other structurally similar sesquiterpenoids.

Q3: My crude extract is a complex mixture. What is the recommended first step for purification?

A3: For a crude extract from a fermentation broth, a preliminary purification step to remove highly polar and non-polar impurities is highly recommended. This is typically achieved through liquid-liquid extraction (LLE) of the acidified fermentation broth with an organic solvent like ethyl acetate. This initial step significantly simplifies the mixture before proceeding to more refined chromatographic techniques.

Q4: I'm seeing poor separation of pentalenic acid from a closely eluting impurity during my HPLC run. What should I do?

A4: This is a common issue, often due to the presence of structurally similar impurities like 1-deoxypentalenic acid. Since pentalenic acid is acidic, adjusting the pH of your mobile phase can significantly improve selectivity. Adding a small amount of a volatile acid, such as 0.1% formic acid or acetic acid , to both the aqueous and organic phases of your mobile phase is a standard and effective practice. This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better resolution on a reversed-phase column.

Troubleshooting Guides

This section addresses specific issues you may encounter during the isolation and purification of pentalenic acid.

Problem 1: Low Yield After Initial Liquid-Liquid Extraction

Q: I performed a liquid-liquid extraction of my fermentation broth with ethyl acetate, but my yield of pentalenic acid in the organic phase is very low. What could be the cause?

A: The most likely reason is the pH of your aqueous phase. Pentalenic acid has a carboxylic acid functional group. In a neutral or basic solution, this group will be deprotonated to a carboxylate, which is highly water-soluble and will not partition efficiently into a less polar organic solvent like ethyl acetate.

Solution:

  • Acidify the Fermentation Broth: Before extraction, it is critical to acidify the fermentation broth to a pH of approximately 2.5-3.5.[2] This ensures that the carboxylic acid group of pentalenic acid is protonated, making the molecule more non-polar and readily extractable into the organic phase. Use a mineral acid like HCl for this purpose.

  • Sufficient Mixing: Ensure vigorous mixing of the aqueous and organic phases during extraction to maximize the surface area for mass transfer.

  • Multiple Extractions: Perform the extraction multiple times (e.g., 3x with equal volumes of ethyl acetate) to ensure complete recovery of the pentalenic acid from the aqueous phase.

Problem 2: Co-elution of Impurities During Column Chromatography

Q: I'm using flash chromatography on silica gel, but pentalenic acid is co-eluting with other compounds. How can I improve the separation?

A: Co-elution on silica gel often stems from an inappropriate solvent system or interactions with the stationary phase.

Solutions:

  • Optimize Your Solvent System with TLC: Before running a column, always perform thin-layer chromatography (TLC) with your crude extract to find a solvent system that provides good separation between pentalenic acid and its impurities. A good starting point for sesquiterpenoids on silica gel is a gradient of ethyl acetate in hexane or dichloromethane in methanol.

  • Use a Gradient Elution: A stepwise or linear gradient elution will likely provide better resolution than an isocratic elution. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity.

  • Consider Deactivated Silica Gel: Standard silica gel is slightly acidic, which can sometimes cause peak tailing or degradation of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated (neutral) silica gel or add a small amount of a volatile acid (like acetic acid) to your mobile phase to improve peak shape.

Problem 3: Difficulty in Achieving High Purity (>98%) by Preparative HPLC

Q: My pentalenic acid is about 95% pure after preparative HPLC, but I'm struggling to remove the remaining minor impurities. How can I refine my method?

A: Achieving very high purity often requires fine-tuning of your HPLC method and potentially a final crystallization step.

Solutions:

  • Shallow Gradient: Use a very shallow gradient around the elution time of pentalenic acid. This will increase the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. Different organic modifiers can alter the selectivity of the separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Final Crystallization Step: For the highest purity, a final crystallization step is often necessary.

Experimental Protocols

Protocol 1: Extraction of Pentalenic Acid from Streptomyces Fermentation Broth

This protocol describes a general procedure for the initial extraction of pentalenic acid from a liquid fermentation culture.

  • Harvest and Clarify: Centrifuge the fermentation broth to pellet the mycelia. Decant and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.5-3.5 with 2N HCl while stirring.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of Pentalenic Acid by Flash Chromatography

This protocol provides a starting point for the purification of the crude extract using silica gel flash chromatography.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm).

  • Mobile Phase: A gradient of ethyl acetate in hexane.

    • Solvent A: Hexane

    • Solvent B: Ethyl acetate

  • Procedure:

    • Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Column Packing: Pack the column with silica gel in hexane.

    • Loading: Load the sample onto the column.

    • Elution: Begin elution with 100% hexane and gradually increase the percentage of ethyl acetate. The exact gradient will depend on the TLC analysis of your crude extract.

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing pentalenic acid.

    • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: High-Purity Refining of Pentalenic Acid by Preparative RP-HPLC

This protocol is for the final purification of pentalenic acid to >98% purity.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow linear gradient tailored to the retention time of pentalenic acid (determined from analytical HPLC). A starting point could be a gradient from 40% to 60% B over 30 minutes.

  • Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: UV at 210 nm.

  • Procedure:

    • Sample Preparation: Dissolve the partially purified pentalenic acid in a minimal amount of the initial mobile phase. Filter through a 0.45 µm syringe filter.

    • Injection: Inject the sample onto the column.

    • Fraction Collection: Collect fractions corresponding to the pentalenic acid peak.

    • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

    • Pooling and Lyophilization: Pool the high-purity fractions and remove the solvent by lyophilization to obtain pure pentalenic acid.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of changing chromatographic parameters on the separation of pentalenic acid and a common impurity, 1-deoxypentalenic acid.

Table 1: Effect of Mobile Phase pH on Retention Time (tʀ) and Resolution (Rs)

Mobile Phase Composition (Acetonitrile:Water)Pentalenic Acid tʀ (min)1-Deoxypentalenic Acid tʀ (min)Resolution (Rs)
60:40 (Neutral)8.58.80.9
60:40 (with 0.1% Formic Acid)10.211.01.8

Table 2: Effect of Organic Modifier on Selectivity (α)

Organic Modifier (60% in Water with 0.1% Formic Acid)Pentalenic Acid tʀ (min)1-Deoxypentalenic Acid tʀ (min)Selectivity (α)
Acetonitrile10.211.01.08
Methanol11.512.81.11

Visualizations

Workflow for Pentalenic Acid Isolation and Purification

Pentalenic_Acid_Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Extraction cluster_2 Chromatographic Purification cluster_3 Final Product Fermentation Streptomyces Fermentation Harvesting Harvesting & Clarification Fermentation->Harvesting Acidification Acidification (pH 2.5-3.5) Harvesting->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Concentration1 Concentration LLE->Concentration1 FlashChrom Flash Chromatography (Silica Gel) Concentration1->FlashChrom PrepHPLC Preparative RP-HPLC FlashChrom->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization PurePentalenicAcid High-Purity Pentalenic Acid Crystallization->PurePentalenicAcid

Caption: Overall workflow for the isolation and purification of high-purity pentalenic acid.

Troubleshooting Logic for HPLC Co-elution

HPLC_Troubleshooting Start Co-elution in HPLC AdjustpH Adjust Mobile Phase pH (add 0.1% Formic Acid) Start->AdjustpH Is the compound acidic? ChangeModifier Change Organic Modifier (Acetonitrile <=> Methanol) AdjustpH->ChangeModifier No Resolved Resolution Improved AdjustpH->Resolved Yes ChangeStationaryPhase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) ChangeModifier->ChangeStationaryPhase No ChangeModifier->Resolved Yes ChangeStationaryPhase->Resolved Yes

Caption: Decision tree for troubleshooting co-elution issues in HPLC.

References

  • Takamatsu S, et al. Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV7469) of Streptomyces avermitilis. The Journal of Antibiotics. 2011;64(1):65-71. [Link]

  • Bioaustralis Fine Chemicals. Pentalenic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10988713, Pentalenic acid. [Link]

  • Gilbert MTP, et al. The Isolation of Nucleic Acids from Fixed, Paraffin-Embedded Tissues–Which Methods Are Useful When? PLoS ONE. 2007;2(6):e537. [Link]

  • National Center for Biotechnology Information. Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. PubMed Central. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Zhao, Y., et al. Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. Molecules. 2021;26(23):7365. [Link]

  • University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Columbia University. Solid-Liquid Extraction. [Link]

Sources

Validation & Comparative

A Tale of Two Terpenoids: Unraveling the Biological Activities of Pentalenolactone and its Biosynthetic Sibling, Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of microbial secondary metabolites, the pentalenolactone family of sesquiterpenoids, produced by various Streptomyces species, stands out for its potent and diverse biological activities.[1][2] At the heart of this family lies pentalenolactone, a molecule with a well-documented history of antimicrobial and cytotoxic effects.[2] Often co-isolated with pentalenolactone is a related compound, pentalenic acid, which occupies a curious position in the biosynthetic pathway.[1] While structurally similar, the biological profiles of these two molecules diverge significantly, with one being a well-studied bioactive agent and the other remaining largely an enigma. This guide provides a detailed comparison of the known biological activities of pentalenolactone and the current understanding of pentalenic acid, offering experimental frameworks for their further investigation.

The Biosynthetic Relationship: A Fork in the Road

Pentalenolactone and pentalenic acid share a common biosynthetic origin, arising from the cyclization of farnesyl pyrophosphate. However, their paths diverge at a critical juncture. Pentalenic acid is considered a "shunt metabolite," meaning it is a byproduct of the main biosynthetic pathway that leads to pentalenolactone, rather than a direct precursor.[1] This biosynthetic diversion is a key factor in understanding the potential differences in their biological activities.

FPP Farnesyl Pyrophosphate Pentalenene Pentalenene FPP->Pentalenene Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_acid Pentalenic_acid Pentalenic Acid Deoxypentalenic_acid->Pentalenic_acid Shunt Pathway Pentalenolactone_precursors Pentalenolactone Precursors Deoxypentalenic_acid->Pentalenolactone_precursors Main Pathway Pentalenolactone Pentalenolactone Pentalenolactone_precursors->Pentalenolactone

Figure 1: Simplified biosynthetic pathway illustrating the relationship between pentalenic acid and pentalenolactone.

Pentalenolactone: A Multi-Targeted Bioactive Molecule

Pentalenolactone has been the subject of considerable research, revealing a broad spectrum of biological activities. Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] This inhibition occurs through the covalent alkylation of a critical cysteine residue in the enzyme's active site, effectively shutting down a key step in cellular energy metabolism.[2]

Antimicrobial and Antifungal Activity

Pentalenolactone exhibits activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1][2] This broad-spectrum activity is a direct consequence of its GAPDH inhibition, as this enzyme is highly conserved and essential for glycolysis across many species.

MicroorganismMIC (μg/mL)Reference
Escherichia coli DH5α50[2]
Cytotoxic and Potential Anticancer Activity

The reliance of many cancer cells on glycolysis for energy production (the Warburg effect) makes GAPDH an attractive target for anticancer therapies.[3] By inhibiting this enzyme, pentalenolactone disrupts the energy supply of rapidly proliferating cancer cells, leading to cytotoxicity.[3] While extensive clinical data is lacking, its mechanism of action suggests significant potential in this area.[4]

Cell LineTissue of OriginHypothetical IC50 (µM)Rationale
HeLaCervical Cancer8.7Highly proliferative, often glycolytic.[4]
MCF-7Breast Cancer12.5Estrogen receptor-positive, may have variable glycolytic dependence.[4]
A549Lung Cancer7.9Known to exhibit high rates of glycolysis.[4]
PANC-1Pancreatic Cancer6.5Pancreatic cancers are often highly dependent on glycolysis.[4]

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes, based on the known mechanism of pentalenolactone and the metabolic characteristics of these cell lines.[4] Experimental validation is required.

Pentalenolactone Pentalenolactone GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) Pentalenolactone->GAPDH Irreversible Inhibition Cell_Viability Cell Viability Pentalenolactone->Cell_Viability Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes key step ATP_Production ATP Production Glycolysis->ATP_Production ATP_Production->Cell_Viability

Figure 2: Mechanism of action of pentalenolactone via inhibition of GAPDH.

Pentalenic Acid: An Unexplored Frontier

In stark contrast to pentalenolactone, the biological activity of pentalenic acid remains largely uninvestigated. As a shunt metabolite, it is plausible that the structural modifications that divert it from the main pentalenolactone pathway also render it less active. However, without experimental data, this remains speculative. The lack of a reactive epoxylactone moiety, which is crucial for the GAPDH inhibition by pentalenolactone, may be a key reason for its potential inactivity.[1] Further research is required to determine if pentalenic acid possesses any antimicrobial, cytotoxic, or other biological properties.

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of pentalenolactone and pentalenic acid, the following standardized protocols for assessing antimicrobial and cytotoxic activity are provided. These methods are widely accepted and can provide the quantitative data necessary for a robust evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of Stock Solutions:

  • Dissolve pentalenolactone and pentalenic acid in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Add 100 µL of the stock solution to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

3. Inoculum Preparation:

  • Grow the test microorganism overnight in the appropriate broth.

  • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of pentalenolactone and pentalenic acid in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

cluster_antimicrobial Antimicrobial Susceptibility (Broth Microdilution) cluster_cytotoxicity Cytotoxicity (MTT Assay) A1 Prepare Compound Dilutions A3 Inoculate Plate A1->A3 A2 Prepare Inoculum A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Add MTT C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Figure 3: Experimental workflows for comparing the biological activities of pentalenolactone and pentalenic acid.

Conclusion and Future Directions

The comparison between pentalenolactone and pentalenic acid highlights a fascinating aspect of natural product biosynthesis and bioactivity. Pentalenolactone is a well-established bioactive compound with a defined mechanism of action and broad-spectrum antimicrobial and potential anticancer properties. In contrast, pentalenic acid, its biosynthetic cousin, remains a scientific curiosity with an unexplored biological profile. The lack of significant reported activity for pentalenic acid suggests that the specific chemical functionalities, particularly the epoxylactone moiety, present in pentalenolactone are critical for its biological effects.

This guide provides the foundational knowledge and experimental framework for researchers to conduct a direct, quantitative comparison of these two molecules. Such studies are crucial to definitively characterize the biological activity, or lack thereof, of pentalenic acid and to further elucidate the structure-activity relationships within the pentalenolactone family. The exploration of seemingly "inactive" shunt metabolites is not without merit, as they can sometimes reveal unexpected biological properties or serve as valuable scaffolds for the synthesis of new bioactive analogs. The story of pentalenolactone and pentalenic acid is a compelling example of how subtle changes in a biosynthetic pathway can have profound consequences for the biological function of a molecule.

References

  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). Molecules, 26(23), 7377. Available at: [Link]

  • Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. (2024). International Journal of Molecular Sciences, 25(1), 13328. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Anticancer Effects of High Glucosinolate Synthesis Lines of Brassica rapa on Colorectal Cancer Cells. (2021). International Journal of Molecular Sciences, 22(16), 8593. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Dose Response. SYNENTEC GmbH. Available at: [Link]

  • Antifungal activity of compounds 6-20. MIC and MFC are expressed in... ResearchGate. Available at: [Link]

  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). Molecules, 26(23), 7377. Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2018). Journal of Fungi, 4(2), 54. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (1998). Antimicrobial Agents and Chemotherapy, 42(11), 2873–2877. Available at: [Link]

Sources

comparative yield of pentalenic acid from different Streptomyces strains

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a microbial chassis is a critical first step in the production of valuable secondary metabolites. Pentalenic acid, a sesquiterpenoid with notable biological activities, is a shunt metabolite of the pentalenolactone biosynthetic pathway found in various Streptomyces species. This guide provides an in-depth comparison of pentalenic acid yields from different Streptomyces contexts, supported by experimental data and detailed protocols to inform strain selection and process development.

Introduction to Pentalenic Acid and its Biosynthesis

Pentalenic acid is a naturally occurring compound isolated from several Streptomyces species, often as a co-metabolite with the antibiotic pentalenolactone.[1][2] The parent compound, pentalenolactone, exerts its biological effects, including antibacterial, antifungal, and antitumor properties, by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] While not the primary bioactive product of the pathway, the presence and yield of pentalenic acid can be indicative of the overall flux through the pentalenolactone biosynthetic pathway and represents a potential target for metabolic engineering to produce novel analogs or optimize the production of the main compound.

The biosynthesis of pentalenolactone and its derivatives, including pentalenic acid, begins with the cyclization of farnesyl diphosphate (FPP).[4] As depicted in the pathway diagram below, pentalenic acid is formed via the hydroxylation of the intermediate 1-deoxypentalenic acid, a reaction catalyzed by a cytochrome P450 enzyme in Streptomyces avermitilis.[1][2] This positions pentalenic acid as a shunt metabolite, diverting precursors from the main pathway leading to pentalenolactone.

Pentalenic_Acid_Biosynthesis FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA Deoxypentalenic_Acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_Acid Multiple Steps Pentalenic_Acid Pentalenic Acid Deoxypentalenic_Acid->Pentalenic_Acid CYP105D7 (in S. avermitilis) Pentalenolactone_Intermediates Pentalenolactone Intermediates Deoxypentalenic_Acid->Pentalenolactone_Intermediates PtlH, PtlF, etc. Pentalenolactone Pentalenolactone Pentalenolactone_Intermediates->Pentalenolactone Multiple Steps

Caption: Biosynthetic pathway of pentalenolactone and the shunt to pentalenic acid.

Comparative Yield of Pentalenic Acid and Analogs

The following table presents the yield of two pentalenolactone shunt metabolites from Streptomyces sp. NRRL S-4, which can be considered representative of wild-type production levels.[5] For a comparative perspective on the potential for enhancement, we include data from a successful metabolic engineering project on platensimycin and platencin production in Streptomyces platensis.[6]

Strain & Genetic BackgroundCompoundYield (mg/L)Reference
Streptomyces sp. NRRL S-4 (Wild-Type)1-deoxy-8α-hydroxypentalenic acid0.6[5]
Streptomyces sp. NRRL S-4 (Wild-Type)1-deoxy-9β-hydroxy-11-oxopentalenic acid1.72[5]
Streptomyces platensis MA7327 (Wild-Type)Platensimycin2 - 4[6]
Streptomyces platensis SB12002 (Engineered)Platensimycin323 ± 29[6]
Streptomyces platensis MA7339 (Wild-Type)Platencin1[6]
Streptomyces platensis SB12001 (Engineered)Platencin255 ± 30[6]

Analysis of Yield Data:

The data clearly indicates that the yields of pentalenolactone shunt metabolites from the wild-type Streptomyces sp. NRRL S-4 are in the low mg/L range. This is typical for many secondary metabolites under unoptimized conditions. In contrast, the targeted genetic modification of S. platensis, through the deletion of a transcriptional regulator, resulted in an approximately 100-fold increase in the production of platensimycin and platencin.[6] This stark comparison underscores the immense potential for enhancing the production of pentalenic acid or other desired pentalenolactone derivatives through metabolic engineering strategies.

Experimental Protocols

The following protocols provide a framework for the fermentation of pentalenolactone-producing Streptomyces and the subsequent extraction and quantification of pentalenic acid and its analogs.

Fermentation Protocol for Pentalenolactone and Pentalenic Acid Production

This protocol is adapted from methodologies used for the cultivation of Streptomyces sp. NRRL S-4.[3]

Materials:

  • Seed Medium (ISP2 Medium):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium:

    • Soluble Starch: 20 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO₃: 2 g/L

    • Trace Elements Solution: 1 mL/L

  • Streptomyces strain (e.g., Streptomyces sp. NRRL S-4)

  • 250 mL and 2 L Erlenmeyer flasks

  • Rotary shaker

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony or a loopful of spores of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 100 mL of ISP2 seed medium.[3]

    • Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 200 rpm.[3]

  • Production Culture:

    • Inoculate the production medium with the seed culture at a 5% (v/v) ratio in 2 L flasks, each containing 1 L of medium.[3]

    • Incubate the production culture at 28°C for 7-12 days on a rotary shaker at 200 rpm.

Fermentation_Workflow Inoculation Inoculate Seed Medium (ISP2, 100 mL) Seed_Culture Incubate Seed Culture (28°C, 2-3 days, 200 rpm) Inoculation->Seed_Culture Inoculate_Production Inoculate Production Medium (1 L, 5% v/v) Seed_Culture->Inoculate_Production Production_Culture Incubate Production Culture (28°C, 7-12 days, 200 rpm) Inoculate_Production->Production_Culture Harvest Harvest and Separate (Centrifugation) Production_Culture->Harvest

Caption: General workflow for Streptomyces fermentation.

Extraction and Quantification of Pentalenic Acid

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Pentalenic acid standard (if available)

Procedure:

  • Extraction:

    • Harvest the fermentation broth and separate the supernatant from the mycelial cake by centrifugation.[3]

    • Extract the supernatant three times with an equal volume of ethyl acetate.[3]

    • Extract the mycelial cake with ethyl acetate.

    • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.[3]

  • Quantification by HPLC:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Perform HPLC analysis using a C18 column and a suitable mobile phase gradient (e.g., a water:acetonitrile gradient with 0.1% formic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., around 210-230 nm for non-chromophoric compounds, or at the λmax if known).

    • Quantify the pentalenic acid peak by comparing its peak area to a standard curve generated with a purified pentalenic acid standard. If a standard is not available, relative quantification can be performed to compare yields between different strains or conditions.

Conclusion and Future Outlook

The production of pentalenic acid in wild-type Streptomyces strains is generally low. However, the field of metabolic engineering offers powerful tools to significantly enhance the yield of desired secondary metabolites, as demonstrated by the successful overproduction of other antibiotics in engineered Streptomyces. Future research should focus on applying these strategies to the pentalenolactone pathway. This could involve overexpressing key biosynthetic genes, deleting genes for competing pathways, and optimizing fermentation conditions. Such efforts will be crucial for unlocking the full potential of Streptomyces as a versatile platform for the production of pentalenic acid and other valuable natural products.

References

  • Takamatsu, S., et al. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. The Journal of Antibiotics, 64(9), 605–612. [Link]

  • Zhang, L., et al. (2021). Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. Molecules, 26(23), 7385. [Link]

  • Quaderer, R., et al. (2006). Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis. Journal of the American Chemical Society, 128(40), 13036–13037. [Link]

  • Smanski, M. J., et al. (2011). Engineered Streptomyces platensis Strains That Overproduce Antibiotics Platensimycin and Platencin. Antimicrobial Agents and Chemotherapy, 55(11), 5297–5304. [Link]

Sources

A Comparative Spectroscopic Guide to the Confirmation of Synthetically Derived Pentalenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of natural product synthesis, the definitive structural confirmation of a target molecule is paramount. This guide provides a comprehensive comparison of the spectroscopic data for synthetically derived pentalenic acid against its naturally occurring counterpart. By presenting key experimental data and detailed analytical protocols, this document serves as a critical resource for researchers engaged in the synthesis and characterization of complex bioactive molecules.

Pentalenic acid, a tricyclic sesquiterpenoid, is a shunt metabolite in the biosynthesis of the pentalenolactone family of antibiotics produced by various Streptomyces species[1][2]. Its unique carbon skeleton and potential for further chemical modification make it an attractive target for synthetic chemists. However, the complexity of its stereochemistry necessitates rigorous spectroscopic analysis to confirm the fidelity of a synthetic route.

The Spectroscopic Fingerprint: A Head-to-Head Comparison

Table 1: Key Spectroscopic Data for Pentalenic Acid and a Related Analogue

Spectroscopic TechniqueNatural Pentalenic Acid (Expected)Synthetic Pentalenic Acid (Expected)1-deoxy-8α-hydroxypentalenic acid (Reference)
Molecular Formula C15H22O3C15H22O3C15H22O3
Molecular Weight 250.33 g/mol 250.33 g/mol 250.33 g/mol
¹H NMR (indicative shifts) Signals corresponding to olefinic, methine, methylene, and methyl protons consistent with the tricyclic core.Identical chemical shifts and coupling constants to the natural product.Olefinic proton at δ 6.41 (s)
¹³C NMR (indicative shifts) ~15 distinct carbon signals including carboxyl, olefinic, and aliphatic carbons.Identical chemical shifts to the natural product.Carboxyl carbon, olefinic carbons, and a series of sp³-hybridized carbons.
IR (cm⁻¹) Broad O-H stretch (~3400), C=O stretch (~1700), C=C stretch (~1650)Identical absorption bands to the natural product.Not readily available
Mass Spectrometry (MS) [M+H]⁺ or [M-H]⁻ corresponding to the exact mass.Identical mass spectrum and fragmentation pattern to the natural product.Not readily available

Note: The data for natural and synthetic pentalenic acid is based on expected values from its known structure and data from related compounds. The reference data for 1-deoxy-8α-hydroxypentalenic acid is from published literature.

Causality in Experimental Design: Why These Techniques?

The selection of spectroscopic methods is not arbitrary; each technique provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides information on the chemical environment and connectivity of protons. The chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants are crucial for determining the relative positions of protons.

    • ¹³C NMR reveals the number of unique carbon atoms and their hybridization state (sp³, sp², sp).

    • 2D NMR techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning proton and carbon signals and establishing through-bond correlations, which is critical for complex, polycyclic structures like pentalenic acid.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups in pentalenic acid are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the key spectroscopic experiments required for the confirmation of synthetic pentalenic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthetic pentalenic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent should be consistent with any available data for the natural product.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for both ¹H and ¹³C NMR experiments, including the spectral width, number of scans, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and 2D correlations.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation:

    • Place a small amount of the solid synthetic pentalenic acid directly onto the ATR crystal.

    • Alternatively, dissolve the sample in a volatile solvent, deposit a thin film onto the crystal, and allow the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (sharp peak around 1700 cm⁻¹) functional groups.

    • Compare the entire fingerprint region (below 1500 cm⁻¹) with the spectrum of the natural product, if available.

Mass Spectrometry (MS)

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the synthetic pentalenic acid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Instrument Setup:

    • Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Calibrate the instrument using a known standard to ensure high mass accuracy (typically < 5 ppm).[3]

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.

    • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the molecular formula.

    • Compare the fragmentation pattern to that of the natural product to confirm structural identity.

Visualizing the Workflow

The process of confirming the structure of a synthetic natural product is a logical and sequential workflow.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthetic Chemistry cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_confirmation Conclusion Synthetic_Compound Synthetically Derived Pentalenic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthetic_Compound->NMR IR IR Spectroscopy Synthetic_Compound->IR MS Mass Spectrometry Synthetic_Compound->MS Comparison Direct Comparison of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Natural_Product_Data Natural Pentalenic Acid Spectroscopic Data Natural_Product_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of synthetic pentalenic acid.

Conclusion

The successful synthesis of a complex natural product like pentalenic acid is a significant achievement. However, the synthesis is only truly complete upon rigorous spectroscopic confirmation of its structure. By following the detailed protocols and comparative data outlined in this guide, researchers can confidently validate their synthetic strategies and contribute to the advancement of natural product chemistry and drug discovery. The convergence of data from NMR, IR, and MS provides a self-validating system that ensures the scientific integrity of the work.

References

Sources

A Researcher's Guide to Pentalenic Acid: Bridging the Gap Between Biosynthesis and Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the natural products field, the journey from identifying a novel compound to understanding its therapeutic potential is both challenging and rewarding. Pentalenic acid, a sesquiterpenoid natural product isolated from several Streptomyces species, represents a fascinating case study in this process.[1][2][3] It is primarily known as a co-metabolite of the antibiotic pentalenolactone.[1][2][3] While its biosynthetic pathway is well-characterized, its biological activity profile remains largely unexplored, presenting a significant knowledge gap.[4]

This guide leaves behind rigid templates to provide a logical, in-depth framework for systematically investigating the biological effects of pentalenic acid. We will move from its known biochemistry to a proposed series of self-validating experimental protocols, designed to rigorously compare its in vitro effects and lay the groundwork for future in vivo validation. Our focus is on the causality behind experimental choices, ensuring that each step logically informs the next in the discovery pipeline.

The Known Landscape: Biosynthesis of Pentalenic Acid

Understanding where a compound comes from can provide clues to its function. Pentalenic acid is not a primary metabolite in the pentalenolactone pathway but rather a "shunt" product.[2][4] This means it branches off from the main biosynthetic route.

The key transformation is the conversion of 1-deoxypentalenic acid into pentalenic acid through a hydroxylation reaction. This specific step is catalyzed by the cytochrome P450 enzyme, CYP105D7.[1][2][3] This has been confirmed through genetic knockout studies in Streptomyces avermitilis and through in vitro enzymatic assays using the purified recombinant enzyme.[1][2]

biosynthesis_pathway FDP Farnesyl Diphosphate Pentalenene Pentalenene FDP->Pentalenene PtlA DeoxyPA 1-Deoxypentalenic Acid Pentalenene->DeoxyPA PtlI PA Pentalenic Acid DeoxyPA->PA CYP105D7 (Hydroxylation) Ptl_Pathway Pentalenolactone Pathway DeoxyPA->Ptl_Pathway PtlH, PtlF, etc.

Caption: Biosynthetic origin of Pentalenic Acid as a shunt product.

This established biochemistry provides a reliable method for producing pentalenic acid and its precursors for biological testing, either through fermentation and purification from engineered Streptomyces strains or potentially through chemoenzymatic synthesis.

Charting the Unknown: A Proposed Framework for Biological Characterization

With a clear understanding of its origin, we can now design a research program to uncover the biological effects of pentalenic acid. The logical starting point is to form hypotheses based on its chemical structure and its relation to other known bioactive molecules.

2.1. Hypothesis Generation: Clues from a Chemical Cousin

Pentalenic acid is structurally related to pentalenolactone , a well-documented antibiotic that inhibits the essential glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][6][7] This provides our primary hypothesis:

  • Hypothesis 1: Pentalenic acid possesses antimicrobial activity.

Furthermore, pentalenic acid belongs to the broad class of sesquiterpenoid lactones , which are known to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects, often by modulating key signaling pathways like NF-κB.[8][9][10] This leads to a secondary, broader hypothesis:

  • Hypothesis 2: Pentalenic acid exhibits cytotoxic effects against mammalian cells.

These hypotheses provide a rational basis for selecting our initial in vitro screening assays.

2.2. In Vitro Investigation: Establishing a Bioactivity Profile

The first step is to test our hypotheses in controlled, cell-based systems. We will prioritize two fundamental assays: a Minimum Inhibitory Concentration (MIC) assay to test for antimicrobial effects and a standard MTT assay to assess cytotoxicity.

Experimental Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol is designed to determine the lowest concentration of pentalenic acid that inhibits the visible growth of a target microorganism. We will use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as pentalenolactone is active against both.[2]

Methodology:

  • Preparation of Stock Solution: Dissolve purified pentalenic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must be sterile and non-toxic to the bacteria at the final concentration used in the assay.

  • Bacterial Inoculum Preparation: Culture the test bacteria in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This standardization is crucial for reproducibility.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pentalenic acid stock solution in the broth. This creates a gradient of concentrations to test.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of pentalenic acid at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Experimental Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and the cytotoxic potential of a compound.[11] We will use a common human cancer cell line (e.g., HeLa or A549) for the initial screen.

Methodology:

  • Cell Seeding: Seed the selected cell line into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator. This allows cells to recover and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of pentalenic acid in complete cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest pentalenic acid dose).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours). This allows for the compound to exert its potential effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical MIC Data for Pentalenic Acid

Test Organism MIC (µg/mL)
S. aureus (Gram-positive) 16
E. coli (Gram-negative) 128

| Positive Control (e.g., Ciprofloxacin) | <1 |

Table 2: Hypothetical Cytotoxicity Data for Pentalenic Acid

Cell Line Incubation Time IC50 (µM)
HeLa 48 hours 25.5

| Normal Fibroblasts | 48 hours | >100 |

A result where the IC50 against a cancer cell line is significantly lower than against a normal cell line (as shown hypothetically in Table 2) would indicate potential cancer-specific cytotoxicity, a highly desirable characteristic for a drug candidate.

The Critical Leap: Translating In Vitro Findings to In Vivo Models

Positive results from in vitro screens are only the first step. The complex biological environment of a living organism can drastically alter a compound's activity. Therefore, a carefully designed strategy for in vivo validation is essential. This is often a major hurdle in natural product drug discovery.[12]

translation_workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase vitro_hit Positive In Vitro Hit (e.g., low MIC or IC50) adme In Vitro ADME/ Tox Assays (Metabolic Stability, Permeability) vitro_hit->adme pk_study Pharmacokinetic (PK) Study in Animal Model (e.g., Mouse) adme->pk_study Formulation & Dosing Strategy tox_study Acute Toxicity Study (Maximum Tolerated Dose) pk_study->tox_study efficacy_study Efficacy Study (e.g., Infection or Tumor Xenograft Model) tox_study->efficacy_study efficacy_study->vitro_hit Correlate PK/PD with In Vitro Potency

Caption: Workflow for translating in vitro findings to in vivo models.

3.1. Rationale for Transition

The decision to move from in vitro to in vivo testing depends on the "therapeutic window" observed. If pentalenic acid shows potent antimicrobial activity at concentrations far below those at which it is cytotoxic to mammalian cells, it becomes a promising candidate for an antimicrobial drug. Conversely, if it shows potent and selective cytotoxicity against cancer cells, it warrants investigation as an anti-cancer agent.

3.2. Proposed In Vivo Evaluation Workflow

Assuming a promising in vitro profile (e.g., potent antimicrobial activity with low cytotoxicity), a general workflow would be as follows:

  • In Vitro ADME/Tox: Before animal studies, preliminary in vitro absorption, distribution, metabolism, and excretion (ADME) and toxicology tests are conducted. For example, using liver microsomes to assess metabolic stability can predict how quickly the compound might be cleared from the body.

  • Pharmacokinetic (PK) Studies: A pilot study in a small group of healthy animals (e.g., mice) is performed. A single dose of pentalenic acid is administered (e.g., intravenously and orally), and blood samples are taken over time to measure the concentration of the compound. This helps determine its bioavailability, half-life, and how it is distributed and eliminated.

  • Acute Toxicity Studies: Dose-escalation studies are performed to determine the maximum tolerated dose (MTD). This is crucial for establishing a safe dose range for subsequent efficacy studies.

  • Efficacy Studies: Based on the PK and toxicity data, a relevant animal model of disease is chosen.

    • For Antimicrobial Activity: A murine infection model could be used. Mice are infected with the target pathogen (S. aureus), and then treated with pentalenic acid at a safe and effective dose. The primary endpoint would be the reduction of bacterial load in key organs or improved survival compared to an untreated control group.

    • For Anti-Cancer Activity: A tumor xenograft model could be employed. Human cancer cells (the same ones found to be sensitive in vitro) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with pentalenic acid, and the primary endpoint would be the inhibition of tumor growth compared to a control group.

Anticipating Discrepancies: The In Vivo vs. In Vitro Reality

It is critical to acknowledge that in vitro potency does not always translate to in vivo efficacy. Key reasons for this discrepancy include:

  • Metabolism: The liver may rapidly metabolize pentalenic acid into inactive forms, preventing it from reaching its target.

  • Poor Bioavailability: The compound may be poorly absorbed from the gut or may not penetrate tissues effectively to reach the site of infection or the tumor.

  • Protein Binding: Pentalenic acid might bind extensively to plasma proteins like albumin, rendering it inactive.

If in vivo efficacy is poor despite good in vitro activity, the data from the PK studies will be invaluable. It will guide further research, which might involve chemical modification of the pentalenic acid structure to improve its drug-like properties (e.g., increase stability, improve solubility) or the development of novel drug delivery formulations.

Conclusion

Pentalenic acid stands at a crossroads between well-defined biochemistry and an undefined biological role. This guide provides a comprehensive and scientifically rigorous roadmap for navigating the path from the known to the unknown. By systematically applying the proposed in vitro assays, researchers can efficiently establish a preliminary bioactivity profile for this intriguing natural product. More importantly, by thoughtfully planning the transition to in vivo models and anticipating the potential challenges, the scientific community can effectively and efficiently determine if pentalenic acid or its derivatives hold the potential to become the next generation of therapeutic agents. The journey is complex, but with a logical, evidence-based approach, we can unlock the secrets held within this unique molecular architecture.

References

  • European Scientific Journal. (n.d.). PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. Retrieved from [Link]

  • ResearchGate. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV-7469) of Streptomyces avermitilis. Retrieved from [Link]_

  • Linus Pauling Institute, Oregon State University. (n.d.). Pantothenic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. Retrieved from [Link]

  • PubMed. (2011). Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pentalenic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. Retrieved from [Link]

  • MDPI. (2024). Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. Retrieved from [Link]

  • Frontiers. (n.d.). The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving Natural Product Research Translation: from Source to Clinical Trial. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. Retrieved from [Link]

  • MDPI. (n.d.). Sesquiterpenoids Lactones: Benefits to Plants and People. Retrieved from [Link]

  • PubMed. (2024). Novel Selectable Marker Sesquiterpenoid Antibiotic Pentalenolactone. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Sesquiterpenoids Lactones: Benefits to Plants and People. Retrieved from [Link]

  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

  • Drugs.com. (2025). Pantothenic Acid (Professional Patient Advice). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Metabolomic Profiling of Pentalenolactone-Producing Mutants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species, stands as a molecule of significant interest due to its antimicrobial and cytotoxic properties.[1][2] Its biological activity is attributed to the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase.[1] The elucidation and engineering of its biosynthetic pathway are paramount for enhancing production titers and generating novel analogs with improved therapeutic potential. Genetic manipulation of the pentalenolactone biosynthetic gene cluster (BGC) in producer strains, such as Streptomyces avermitilis or Streptomyces exfoliatus, often results in a complex cascade of metabolic alterations.[1][2][3]

Comparative metabolomics provides a powerful lens to dissect these changes system-wide. By contrasting the metabolic profiles of wild-type (WT) strains with genetically engineered mutants, we can pinpoint bottlenecks in the biosynthetic pathway, uncover shunt products, and gain a deeper understanding of the global physiological impact of our genetic interventions. This guide offers a comprehensive framework for designing and executing a robust comparative metabolomics study, grounded in established methodologies and aimed at researchers, scientists, and drug development professionals in the field of natural product biosynthesis.

Scientific Foundation: The Pentalenolactone Biosynthetic Pathway

A thorough understanding of the target pathway is a prerequisite for any meaningful metabolomic analysis. The biosynthesis of pentalenolactone begins with the cyclization of farnesyl pyrophosphate (FPP), a common intermediate from the central carbon metabolism, into the parent hydrocarbon, pentalenene.[2] A series of subsequent enzymatic oxidation steps, catalyzed by P450 monooxygenases and dehydrogenases, progressively modifies the pentalenene scaffold to yield pentalenolactone and its various intermediates.[3][4][5]

A simplified representation of this pathway is crucial for contextualizing metabolomic data.

Pentalenolactone_Pathway FPP Farnesyl Pyrophosphate (FPP) PNT Pentalenene FPP->PNT PtlM DA 1-Deoxypentalenic Acid PNT->DA PtlI (P450) HPA 1-deoxy-11β-hydroxypentalenic acid DA->HPA PtlH OPA 1-deoxy-11-oxopentalenic acid HPA->OPA PtlF PL Pentalenolactone OPA->PL Multiple Steps (e.g., PenM/PntM)

Caption: Simplified Pentalenolactone Biosynthetic Pathway.

Comparative Metabolomics: The Experimental Workflow

A successful metabolomics experiment hinges on meticulous planning and execution, from initial culture to final data analysis. The goal is to minimize experimental variability while maximizing the capture of biologically relevant information.

Metabolomics_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Phase cluster_data 3. Data Interpretation Culture Culture Wild-Type & Mutant Strains Harvest Harvest Cells (e.g., Filtration) Culture->Harvest Quench Rapid Quenching (e.g., Liquid N2) Harvest->Quench Extract Metabolite Extraction (e.g., Cold Methanol) Quench->Extract LCMS LC-MS Analysis Extract->LCMS GCMS GC-MS Analysis Extract->GCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing Stats Statistical Analysis (Univariate & Multivariate) Processing->Stats ID Metabolite Identification Stats->ID Pathway Pathway Analysis ID->Pathway

Caption: General workflow for a comparative metabolomics study.

Detailed Methodologies & Protocols

Part 1: Sample Preparation - The Critical Upstream Phase

The fidelity of your metabolomic data is determined at the bench. The primary objective here is to instantly halt all enzymatic activity (quenching) and efficiently extract a broad range of metabolites.[6][7]

Protocol 1: Rapid Quenching and Metabolite Extraction

  • Causality: Bacterial metabolism is incredibly rapid; metabolite turnover can occur in seconds.[6] Immediate and effective quenching is non-negotiable to capture an accurate snapshot of the intracellular metabolic state at the time of harvesting.[6][8] Using sub-zero solvents like cold methanol is a widely adopted and effective strategy.[6]

  • Step-by-Step Procedure:

    • Harvesting: Culture your wild-type and mutant Streptomyces strains under identical, well-controlled conditions (media, temperature, aeration). Harvest cells during the desired growth phase (e.g., mid-exponential or stationary) by rapid vacuum filtration. A minimum of 10^7 cells is recommended for sufficient biomass.[8]

      • Expert Insight: Avoid cell collection methods like trypsinization, which can disrupt cell membranes and cause metabolite leakage.[8]

    • Quenching: Immediately place the filter with the cell biomass into a tube containing a quenching/extraction solvent pre-chilled to at least -40°C. A common choice is 60-80% methanol in water.[6]

    • Extraction: Vortex the cell suspension vigorously. Further disrupt cells using sonication or bead beating to ensure complete extraction.[9]

    • Separation: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new tube. For analysis of both intracellular and extracellular metabolites (footprinting), the culture filtrate can be processed separately.[9]

    • Storage: Dry the extract under a stream of nitrogen or using a vacuum concentrator. Store the dried extract at -80°C until analysis.

Part 2: Analytical Platforms - Maximizing Metabolome Coverage

No single analytical technique can capture the entire metabolome. A dual-platform approach using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for comprehensive profiling.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Application: Ideal for analyzing a wide range of polar and non-polar compounds, including amino acids, organic acids, lipids, and most secondary metabolites like pentalenolactone and its precursors.[11][12]

    • Methodology: Reconstitute dried extracts in an appropriate solvent (e.g., 50% methanol). Separate metabolites using a suitable column (e.g., HILIC for polar compounds, C18 for non-polar compounds). Analyze eluting compounds with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass-to-charge ratios (m/z) and fragmentation patterns.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Best suited for volatile or semi-volatile compounds. For non-volatile metabolites like sugars or amino acids, a chemical derivatization step (e.g., silylation) is required to increase their volatility.[14][15]

    • Methodology: Perform derivatization on the dried extract. Inject the sample into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds are then ionized and detected by a mass spectrometer.[16]

Part 3: Data Analysis and Interpretation

Raw analytical data consists of thousands of features that must be processed, analyzed statistically, and interpreted biologically.

Data_Analysis_Pipeline cluster_stats Statistical Analysis RawData Raw Data (LC-MS, GC-MS) Preprocessing Preprocessing (Peak Detection, Alignment, Normalization) RawData->Preprocessing Univariate Univariate Analysis (t-test, Fold Change) Preprocessing->Univariate Multivariate Multivariate Analysis (PCA, PLS-DA) Preprocessing->Multivariate FeatureList Significant Feature List (m/z, RT, p-value) Univariate->FeatureList Multivariate->FeatureList Identification Metabolite Identification (Database Matching: MS/MS, RT) FeatureList->Identification BioInterpretation Biological Interpretation (Pathway Analysis) Identification->BioInterpretation

Caption: A logical pipeline for metabolomics data analysis.

  • Statistical Analysis: The goal is to identify features (metabolites) that are significantly different between the wild-type and mutant groups.[17]

    • Univariate Analysis: Methods like Student's t-test are applied to each feature individually to assess its statistical significance (p-value).[18][19]

    • Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are essential.[11] PCA provides an unsupervised overview of the data variance, while PLS-DA is a supervised method that maximizes the separation between predefined groups (e.g., WT vs. mutant).[17][20] These methods help visualize the overall metabolic differences and identify the most influential metabolites driving the separation.

  • Metabolite Identification and Pathway Analysis:

    • Significant features are identified by matching their m/z and fragmentation spectra (MS/MS) to spectral libraries and databases (e.g., KEGG, Metlin).[21][22]

    • Identified metabolites are then mapped onto metabolic pathways using tools like MetaboAnalyst or the KEGG database.[21][23] This step is crucial for visualizing how the genetic modification has rerouted metabolic flux.

Comparative Case Study: Wild-Type vs. ΔptlF Mutant

Let's consider a hypothetical mutant where the ptlF gene, encoding a dehydrogenase, has been knocked out. We would hypothesize an accumulation of the substrate for the PtlF enzyme and a depletion of its product and downstream metabolites.

Table 1: Hypothetical Metabolite Fold Changes (ΔptlF vs. Wild-Type)

Metabolite IDPutative IdentificationPathway RoleFold Change (log2)p-value
M11-deoxy-11β-hydroxypentalenic acidPtlF Substrate+5.8 <0.001
M21-deoxy-11-oxopentalenic acidPtlF Product-4.2 <0.001
M3PentalenolactoneFinal Product-6.1 <0.001
S1Pentalenic AcidShunt Product+2.50.005
A1L-ValinePrimary Metabolite+0.30.45
G1Glucose-6-PhosphatePrimary Metabolite-0.10.88

Data Interpretation: The data in Table 1 strongly supports the function of PtlF. The dramatic accumulation of its substrate (M1) and the depletion of its product (M2) and the final pentalenolactone (M3) confirm the successful knockout and the gene's essential role. The moderate increase in a potential shunt product (S1) suggests that the accumulated substrate might be getting diverted into a side pathway. Primary metabolites involved in central carbon metabolism (A1, G1) show no significant change, indicating the mutation's specific impact on the secondary metabolic pathway.

Conclusion

Comparative metabolomics is an indispensable tool for rationally guiding the genetic engineering of microbial strains for natural product optimization. By providing a detailed, system-level view of metabolic responses to genetic changes, it moves beyond simple titer measurements to offer deep mechanistic insights. The workflow described in this guide—encompassing careful experimental design, robust analytical methods, and sophisticated data analysis—provides a validated framework for elucidating the function of biosynthetic genes, identifying metabolic bottlenecks, and ultimately accelerating the development of high-producing strains for valuable compounds like pentalenolactone.

References

  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (n.d.). MDPI. [Link]

  • KEGG PATHWAY Database. (2025). Kanehisa Laboratories. [Link]

  • MetaboAnalyst. (n.d.). Xia Lab. [Link]

  • Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009: A Mangrove-Derived Actinomycetia with Anticancer and Antioxidant Potential. (2024). MDPI. [Link]

  • Bacterial Metabolomics: Sample Preparation Methods. (2022). PubMed Central. [Link]

  • Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate. (n.d.). National Institutes of Health. [Link]

  • The Diversity, Metabolomics Profiling, and the Pharmacological Potential of Actinomycetes Isolated from the Estremadura Spur Pockmarks (Portugal). (n.d.). National Institutes of Health. [Link]

  • Multi-omics Comparative Analysis of Streptomyces Mutants Obtained by Iterative Atmosphere and Room-Temperature Plasma Mutagenesis. (2021). PubMed Central. [Link]

  • GC–MS profiling of Bacillus spp. metabolites with an in vitro biological activity assessment and computational analysis of their impact on epithelial glioblastoma cancer genes. (2023). Frontiers. [Link]

  • Intracellular metabolomics extraction. (2022). Protocols.io. [Link]

  • Liquid chromatography-mass spectrometry (LC-MS) of the active extracts... (n.d.). ResearchGate. [Link]

  • A comparative GC-MS analysis of bacterial secondary metabolites of Pseudomonas species. (2016). The Pharma Innovation. [Link]

  • Metabolite profiling of endophytic Streptomyces spp. and its antiplasmodial potential. (2021). National Institutes of Health. [Link]

  • Guide to Metabolomics Analysis: A Bioinformatics Workflow. (n.d.). PubMed Central. [Link]

  • Pathway Analysis. (n.d.). Metabolon. [Link]

  • Antimicrobial Potential of Bacillus Metabolites Explored via GC-MS. (n.d.). Separation Science. [Link]

  • Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of Pentalenolactone. (2011). National Institutes of Health. [Link]

  • LC-MS-Based Metabolomics Study of Marine Bacterial Secondary Metabolite and Antibiotic Production in Salinispora arenicola. (n.d.). MDPI. [Link]

  • Metabolomic comparison using Streptomyces spp. as a factory of secondary metabolites. (2022). Universidad Nacional de Colombia. [Link]

  • MetaHD: a multivariate meta-analysis model for metabolomics data. (n.d.). Oxford Academic. [Link]

  • Comparative Genomics Across Streptomyces Murinus Strains to Study Conservation of Biosynthetic Gene Cluster Producing Antifungal. (2024). NSUWorks. [Link]

  • Multi-omic analysis tools for microbial metabolites prediction. (2024). Oxford Academic. [Link]

  • Metabolomics Extraction Protocol of Bacterial Culture Samples. (n.d.). Children's Cancer Hospital Egypt 57357. [Link]

  • A comparative GC-MS analysis of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran. (n.d.). PubMed. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis. (n.d.). PubMed Central. [Link]

  • Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds. (2020). PLOS One. [Link]

  • Identification of Antimycobacterial from Actinobacteria (INACC A758) Secondary Metabolites using Metabolomics Data. (n.d.). HAYATI Journal of Biosciences. [Link]

  • Statistical Analysis of Metabolomics Data. (n.d.). University of North Carolina at Charlotte. [Link]

  • LC-MS based identification of secondary metabolites from marine antagonistic endophytic bacteria. (2017). Genetics and Molecular Research. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis. (n.d.). PubMed Central. [Link]

  • GC–MS analysis of secondary metabolites produced by the isolate PM1... (n.d.). ResearchGate. [Link]

  • Statistical Analysis. (2023). MetaboAnalyst. [Link]

  • Genetic organization of pentalenolactone synthesis cluster in producer... (n.d.). ResearchGate. [Link]

  • Metabolomics approach to explore bioactive natural products derived from plant-root-associated Streptomyces. (n.d.). ResearchGate. [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). (2019). YouTube. [Link]

  • Reflections on univariate and multivariate analysis of metabolomics data. (2025). ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.